ONO-8713
Beschreibung
Eigenschaften
Molekularformel |
C25H24F3NO6S |
|---|---|
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
(E)-3-[4-[[2-[furan-2-ylsulfonyl(2-methylpropyl)amino]-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H24F3NO6S/c1-17(2)15-29(36(32,33)24-4-3-13-34-24)21-11-10-20(25(26,27)28)14-22(21)35-16-19-7-5-18(6-8-19)9-12-23(30)31/h3-14,17H,15-16H2,1-2H3,(H,30,31)/b12-9+ |
InChI-Schlüssel |
LOQMSUDLLHPPHQ-FMIVXFBMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ONO-8713: A Technical Guide to its Mechanism of Action as a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8713 is a potent and selective antagonist of the prostaglandin (B15479496) E receptor subtype 1 (EP1). This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its role in cellular signaling pathways. The primary mechanism of this compound involves the competitive blockade of the EP1 receptor, a Gq protein-coupled receptor. This antagonism inhibits the downstream signaling cascade initiated by prostaglandin E2 (PGE2), which includes the activation of phospholipase C (PLC), subsequent increases in intracellular calcium concentration ([Ca2+]i), and the activation of protein kinase C (PKC). Through this action, this compound has demonstrated potential therapeutic effects in models of cancer, neuroinflammation, and vasoconstriction. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Selective EP1 Receptor Antagonism
This compound functions as a selective antagonist for the prostaglandin E receptor 1 (EP1), a member of the G protein-coupled receptor (GPCR) family.[1] The endogenous ligand for the EP1 receptor is prostaglandin E2 (PGE2), a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, and cancer.[2]
This compound exerts its pharmacological effect by competitively binding to the EP1 receptor, thereby preventing the binding of PGE2 and inhibiting the initiation of downstream intracellular signaling pathways.[3] The selectivity of this compound for the EP1 receptor over other prostanoid receptors, such as EP2, EP3, and EP4, is a key feature of its pharmacological profile.
Signaling Pathway of the EP1 Receptor
The EP1 receptor is coupled to the Gq family of G proteins. Upon activation by an agonist like PGE2, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm and a rapid increase in intracellular calcium concentration ([Ca2+]i). The elevated [Ca2+]i, along with DAG, synergistically activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Visualization of this compound's Mechanism of Action
The following diagram illustrates the signaling pathway of the EP1 receptor and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its binding affinity and selectivity for the EP1 receptor.
Table 1: Binding Affinity of this compound for EP1 Receptors
| Species | Receptor | Parameter | Value | Reference |
| Mouse | EP1 | pKi | 9.5 | [4] |
| Human | EP1 | pKi | 8.0 | [4] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Selectivity Profile of this compound
| Receptor | Species | Parameter | Value | Reference |
| EP3 | Mouse | pKi | <5.0 | [2] |
This data indicates that this compound has a significantly lower affinity for the EP3 receptor compared to the EP1 receptor, highlighting its selectivity.
Experimental Protocols
This section provides detailed methodologies for key experiments that have been used to characterize the mechanism of action of this compound.
EP1 Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of compounds like this compound to the EP1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse EP1 receptor.
-
Radioligand: [3H]PGE2 (specific activity ~150-200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.
-
Procedure:
-
Prepare cell membranes from the transfected CHO cells by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]PGE2 (final concentration ~1 nM), and 25 µL of varying concentrations of this compound or vehicle control.
-
Initiate the binding reaction by adding 100 µL of cell membrane suspension (containing 20-40 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled PGE2.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of specific [3H]PGE2 binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) Mouse Model
This in vivo model is used to evaluate the chemopreventive effects of this compound on colon carcinogenesis.[2]
-
Animal Model: Male C57BL/6J mice, 5 weeks of age.
-
Carcinogen: Azoxymethane (AOM).
-
Treatment: this compound is mixed into the diet at specified concentrations.
-
Procedure:
-
Acclimatize mice for one week.
-
Administer AOM (10 mg/kg body weight) via intraperitoneal injection once a week for 3 weeks.
-
Provide mice with a diet containing this compound (e.g., 250, 500, or 1000 ppm) or a control diet throughout the experimental period.
-
After a specified duration (e.g., 5 weeks after the last AOM injection), euthanize the mice.
-
Excise the entire colon, flush with saline, and fix flat between two pieces of filter paper in 10% buffered formalin.
-
Stain the colons with 0.2% methylene (B1212753) blue to visualize the aberrant crypt foci (ACF).
-
Count the number of ACF per colon under a light microscope.
-
-
Data Analysis:
-
Compare the average number of ACF in the this compound-treated groups to the control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol outlines a method to assess the effect of this compound on PGE2-induced changes in intracellular calcium levels.[5][6]
-
Cell Line: Cells endogenously expressing the EP1 receptor or a cell line stably expressing the EP1 receptor (e.g., CHO-EP1).
-
Fluorescent Calcium Indicator: Fura-2 AM or Indo-1 AM.
-
Procedure:
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a fluorescent calcium indicator (e.g., 5 µM Fura-2 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader or a flow cytometer. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. For Indo-1, excitation is at ~350 nm, and emission is measured at ~405 nm (calcium-bound) and ~485 nm (calcium-free).
-
Stimulate the cells with an EP1 agonist (e.g., PGE2 or a selective EP1 agonist like 17-phenyl-trinor-PGE2).
-
Record the change in fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) is proportional to the intracellular calcium concentration.
-
Calculate the peak increase in the fluorescence ratio after agonist stimulation in the presence and absence of this compound.
-
Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.
-
Protein Kinase C (PKC) Activity Assay
This protocol describes a method to measure the effect of this compound on the downstream activation of PKC.[7][8]
-
Sample: Cell lysates from EP1-expressing cells treated with an agonist in the presence or absence of this compound.
-
Assay Principle: This assay typically measures the phosphorylation of a specific PKC substrate peptide using [γ-32P]ATP.
-
Procedure:
-
Treat cells with an EP1 agonist (e.g., PGE2) with or without pre-incubation with this compound for a specified time.
-
Lyse the cells in a buffer that preserves kinase activity.
-
In a reaction tube, combine the cell lysate, a specific PKC substrate peptide, and a reaction buffer containing MgCl2 and CaCl2.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
PKC activity is proportional to the amount of radioactivity incorporated into the substrate.
-
Compare the PKC activity in samples treated with the agonist alone versus those co-treated with this compound.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of experiments to characterize the mechanism of action of this compound.
Conclusion
This compound is a well-characterized selective antagonist of the EP1 receptor. Its mechanism of action, involving the blockade of PGE2-induced Gq-PLC-Ca2+-PKC signaling, has been elucidated through a combination of in vitro binding and functional assays, and validated in preclinical in vivo models. The data summarized and the experimental protocols detailed in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the role of the EP1 receptor in various disease states. This document serves as a valuable technical resource for scientists and researchers dedicated to advancing the field of pharmacology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ulab360.com [ulab360.com]
ONO-8713: A Deep Dive into a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8713 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Prostaglandins are lipid compounds with diverse physiological and pathological effects, mediated through a family of G protein-coupled receptors, including the four PGE2 receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is implicated in a variety of cellular processes, including pain, inflammation, and neurotransmission. Its activation by PGE2 typically leads to an increase in intracellular calcium concentration. The selective blockade of the EP1 receptor by antagonists like this compound presents a promising therapeutic strategy for a range of conditions, including certain types of pain, neuroinflammation, and cancer. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological data, the experimental protocols used to characterize it, and the underlying signaling pathways.
Core Data Presentation
Quantitative Pharmacological Data
The selectivity and potency of this compound as an EP1 receptor antagonist have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
| Binding Affinity (pKi) | |||
| Receptor | Species | pKi | Reference |
| EP1 | Human | 8.0 | [1] |
| EP1 | Mouse | 9.5 | [2] |
| EP3 | Mouse | < 5.0 | [2] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Functional Activity (EC50 in µM) | |
| Neuroblastoma Cell Line | EC50 (µM) |
| SK-N-SH | 12–14 |
| SH-SY5Y | 12–14 |
| SK-N-AS | 12–14 |
| SK-N-FI | 18–20 |
| IMR-32 | 10–12 |
| SK-N-BE(2) | 8–10 |
EC50 is the concentration of a drug that gives a half-maximal response. In this context, it represents the concentration of this compound that reduces the viability of the neuroblastoma cells by 50%.[3]
Signaling Pathways
The EP1 receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand PGE2, primarily signals through the Gαq protein. This initiates a cascade of intracellular events, as depicted in the following diagram.
Caption: EP1 Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Assay: Intracellular Calcium Mobilization
This assay is fundamental for assessing the functional antagonism of this compound at the EP1 receptor.
Objective: To determine the ability of this compound to inhibit PGE2-induced increases in intracellular calcium in cells expressing the EP1 receptor.
Materials:
-
Cells stably or transiently expressing the human or mouse EP1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
PGE2 (agonist).
-
This compound (antagonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture: Plate the EP1-expressing cells in the microplates and grow to a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature in the dark to allow for dye de-esterification.[4]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Protocol:
-
Place the cell plate in the fluorescence plate reader.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Establish a baseline fluorescence reading.
-
Add the PGE2 solution to all wells simultaneously using the instrument's liquid handling system.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the PGE2-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value for this compound from the concentration-response curves.
-
Caption: In Vitro Calcium Mobilization Assay Workflow.
In Vivo Model: Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) in Mice
This model is used to evaluate the chemopreventive potential of compounds against colon cancer.
Objective: To determine the effect of this compound on the formation of preneoplastic lesions (ACF) in the colon of mice treated with the carcinogen AOM.[5]
Animals: Male C57BL/6J mice, 5-6 weeks old.
Materials:
-
Azoxymethane (AOM).
-
This compound.
-
Standard diet (e.g., AIN-76A).
-
Methylene (B1212753) blue solution (0.2%).
-
Phosphate-buffered saline (PBS).
-
Microscope.
Procedure:
-
Acclimatization: Acclimatize the mice for one week.
-
Carcinogen Induction: Administer AOM (10 mg/kg body weight) via intraperitoneal (i.p.) injection once a week for three weeks.[5]
-
This compound Administration:
-
Prepare diets containing different concentrations of this compound (e.g., 250, 500, and 1000 ppm).[5]
-
Administer the this compound-containing diet to the treatment groups for five weeks, starting either concurrently with the first AOM injection or after the final AOM injection.
-
-
Tissue Collection and ACF Analysis:
-
Euthanize the mice at the end of the treatment period.
-
Excise the entire colon, flush with PBS, and open longitudinally.
-
Fix the colon flat between two pieces of filter paper in 10% buffered formalin.
-
Stain the colon with 0.2% methylene blue solution for a few minutes.
-
Visualize and count the ACF under a light microscope at 40x magnification. ACF are distinguished from normal crypts by their larger size, darker staining, and elongated shape.
-
-
Data Analysis:
-
Calculate the total number of ACF per colon and the number of crypts per focus for each animal.
-
Compare the ACF formation in the this compound-treated groups to the control group (AOM only) using appropriate statistical tests.
-
Caption: In Vivo AOM-Induced ACF Model Workflow.
In Vivo Model: NMDA-Induced Excitotoxicity in Mice
This model is used to assess the neuroprotective effects of compounds against glutamate-induced neuronal damage.
Objective: To evaluate the ability of this compound to reduce brain lesions induced by the excitotoxic agent N-methyl-D-aspartate (NMDA).[6]
Animals: Adult male mice.
Materials:
-
N-methyl-D-aspartate (NMDA).
-
This compound.
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane).
-
Cresyl violet stain.
-
Microscope with an imaging system.
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Drill a small hole in the skull over the target brain region (e.g., striatum).
-
-
NMDA Injection:
-
Slowly inject a solution of NMDA (e.g., 15 nmol in 0.3 µl) into the striatum using a microsyringe.[6]
-
-
This compound Administration:
-
Administer this compound (e.g., 10 µg/kg) via intraperitoneal (i.p.) injection at specific time points post-NMDA injection (e.g., 1 and 6 hours).[6]
-
-
Post-operative Care and Survival:
-
Allow the mice to recover from anesthesia and provide appropriate post-operative care.
-
Maintain the animals for a defined survival period (e.g., 48 hours).
-
-
Histological Analysis:
-
Euthanize the mice and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and post-fix overnight.
-
Cryoprotect the brain in sucrose (B13894) solutions.
-
Cut coronal sections of the brain using a cryostat.
-
Mount the sections on slides and stain with cresyl violet.
-
-
Lesion Volume Quantification:
-
Capture images of the stained brain sections.
-
Measure the area of the lesion (identified by neuronal loss and tissue damage) in each section.
-
Calculate the total lesion volume by integrating the lesion areas across all relevant sections.
-
-
Data Analysis:
-
Compare the lesion volumes between the this compound-treated group and the vehicle-treated control group using statistical analysis.
-
Caption: In Vivo NMDA-Induced Excitotoxicity Model Workflow.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent due to its high selectivity for the EP1 receptor. The data presented in this guide highlight its potency and its efficacy in preclinical models of cancer and neurotoxicity. The detailed experimental protocols provide a foundation for researchers to further investigate the pharmacological properties of this compound and to explore its therapeutic potential in other disease models where EP1 receptor signaling plays a significant role. The continued investigation of selective EP1 antagonists like this compound will undoubtedly contribute to a deeper understanding of prostaglandin biology and may lead to the development of novel treatments for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Item - EC50 of EP1-4 receptor antagonists on neuroblastoma cell viability in vitro. - Public Library of Science - Figshare [plos.figshare.com]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, this compound, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
ONO-8713: A Technical Guide to its Antagonism of Prostaglandin E2 Signaling via the EP1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ONO-8713, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, exerting its effects through four distinct G protein-coupled receptor subtypes (EP1, EP2, EP3, and EP4). The EP1 receptor, coupled to the Gq protein, mediates intracellular calcium mobilization upon activation. This compound has emerged as a critical tool for elucidating the role of the PGE2-EP1 signaling axis in various contexts, including neuroinflammation, cancer, and pain. This document details the mechanism of action of this compound, presents its pharmacological data in structured tables, outlines key experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Prostaglandin E2 Signaling Pathway
Prostaglandin E2 (PGE2) is a principal prostanoid synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases. Its diverse biological functions are mediated by four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are differentially expressed across tissues and couple to distinct intracellular signaling cascades, leading to a variety of cellular responses.
-
EP1 Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, resulting in an increase in cytosolic calcium concentration ([Ca2+]i).[1]
-
EP2 and EP4 Receptors: Couple to Gs, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Primarily couples to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.
The specific physiological or pathophysiological outcome of PGE2 signaling is therefore dependent on the expression pattern of these receptor subtypes in a given cell or tissue.
This compound: A Selective EP1 Receptor Antagonist
This compound is a potent and selective antagonist of the EP1 receptor.[2][3] Its chemical structure allows it to competitively bind to the EP1 receptor, thereby preventing the binding of the endogenous ligand, PGE2, and inhibiting the subsequent Gq-mediated signaling cascade. This selectivity makes this compound an invaluable pharmacological tool for isolating and studying the specific contributions of the EP1 receptor pathway in complex biological systems.
Mechanism of Action of this compound
The mechanism of action of this compound is centered on its ability to block the initial step in the EP1 signaling pathway. By competitively inhibiting the binding of PGE2 to the EP1 receptor, this compound prevents the Gq protein activation and the subsequent downstream events, including PLC activation and the mobilization of intracellular calcium.[1]
References
Downstream Targets of ONO-8713: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8713 is a potent and selective antagonist of the Prostaglandin (B15479496) E Receptor 1 (EP1). The EP1 receptor, a G-protein coupled receptor (GPCR), is activated by its endogenous ligand, prostaglandin E2 (PGE2). The PGE2/EP1 signaling axis is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, neurotoxicity, and carcinogenesis. By selectively blocking the EP1 receptor, this compound serves as a valuable pharmacological tool to investigate the downstream consequences of this pathway and as a potential therapeutic agent. This technical guide provides an in-depth overview of the known downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the EP1 receptor, thereby preventing the binding of PGE2 and inhibiting the initiation of its downstream signaling cascade. The primary signaling mechanism of the EP1 receptor involves its coupling to the Gq family of G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the subsequent downstream effects.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the binding affinity of this compound and its effects in preclinical models.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Species | Assay Type | Value | Parameter | Reference |
| EP1 Receptor | Human | Radioligand Binding | 8.0 | pKi | [1] |
| EP1 Receptor | Mouse | Radioligand Binding | 9.5 | pKi | [1] |
| EP3 Receptor | Mouse | Radioligand Binding | 5.0 | pKi |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Colon Carcinogenesis
| Treatment Group (this compound in diet) | Inhibition of Aberrant Crypt Foci (ACF) Formation (%) |
| 250 ppm | 15 |
| 500 ppm | 30 |
| 1000 ppm | 36 |
Data from a study using an azoxymethane (B1215336) (AOM)-induced model of colon carcinogenesis in mice.
Table 3: In Vitro Activity of this compound
| Tissue | Species | Agonist | This compound Concentration | Effect |
| Human Pulmonary Vein | Human | Sulprostone | 10 µM | Blockade of agonist-induced contraction |
Signaling Pathways Modulated by this compound
By blocking the EP1 receptor, this compound inhibits the following key downstream signaling events:
-
Intracellular Calcium (Ca2+) Mobilization: The binding of PGE2 to the EP1 receptor triggers the Gq-PLC-IP3 pathway, leading to the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum. This compound prevents this increase in cytosolic Ca2+ levels.[2]
-
Protein Kinase C (PKC) Activation: The other second messenger produced by PLC, diacylglycerol (DAG), along with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family. PKC is a serine/threonine kinase that phosphorylates a wide range of downstream targets, influencing cellular processes like proliferation, differentiation, and apoptosis. This compound indirectly inhibits the activation of PKC by blocking the initial signaling event.[2]
-
AKT/PTEN Signaling Pathway: The EP1 receptor has been linked to the modulation of the PI3K/AKT/PTEN signaling pathway, which is a critical regulator of cell survival, growth, and proliferation.[2] While the precise mechanism of EP1's influence on this pathway is still under investigation, its activation is thought to contribute to pro-survival signals. Consequently, this compound may promote apoptosis or inhibit proliferation in certain cellular contexts by attenuating AKT phosphorylation.
The following diagrams, generated using the DOT language, illustrate these signaling pathways.
References
ONO-8713: A Technical Guide to its Role and Application in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and acute injuries such as ischemic stroke. A key mediator in the neuroinflammatory cascade is the prostaglandin (B15479496) E2 (PGE2) EP1 receptor. Its activation has been linked to excitotoxicity and neuronal damage. ONO-8713 is a selective antagonist of the EP1 receptor, and as such, it has emerged as a valuable pharmacological tool for investigating the role of this signaling pathway in neuroinflammation and as a potential therapeutic agent. This technical guide provides an in-depth overview of the core aspects of utilizing this compound in neuroinflammation studies, with a focus on experimental protocols, quantitative data, and the underlying signaling mechanisms.
Core Mechanism of Action: The PGE2-EP1 Signaling Pathway
This compound exerts its effects by blocking the binding of prostaglandin E2 (PGE2) to the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to increased intracellular calcium levels and subsequent activation of downstream effectors. This pathway is implicated in neuronal hyperexcitability and cell death.
Activation of the EP1 receptor by PGE2 leads to the coupling of the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, contributing to neurotoxic effects.
Efficacy of this compound in Preclinical Neuroinflammation Models
This compound has demonstrated neuroprotective effects in various animal models of neuroinflammation. The following tables summarize the quantitative data from key studies.
Table 1: Effect of this compound on Lesion Volume in Excitotoxicity and Ischemia Models
| Model | Species | Treatment | Outcome Measure | Result | Reference |
| NMDA-induced Excitotoxicity | Mouse | This compound (10 µg/kg, i.p.) | Lesion Volume | ↓ 26.6% ± 4.9% | [1] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse (APP/PS1) | This compound | Cavitation | Significantly less than WT + this compound | |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse (APP/PS1) | This compound | Percent Tissue Loss | Significantly less than WT + this compound |
Table 2: Effect of this compound on Microgliosis
| Model | Species | Treatment | Outcome Measure | Result | Reference |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse (APP/PS1) | This compound | Cortical Microgliosis (Iba1+ cells) | Attenuated (p = 0.0079) |
Note: While statistical significance was reported, specific quantitative data (e.g., mean cell counts) were not provided in the abstract.
Table 3: Effect of EP1 Receptor Antagonism on Behavioral Outcomes
| Model | Species | Treatment | Outcome Measure | Result | Reference |
| Transient MCA Occlusion | Mouse | SC51089 (EP1 Antagonist) | Neurological Function (Bederson score, hanging wire test, corner test) | Improved | [2] |
| Surgically Induced Brain Injury | Mouse | SC-51089 (EP1 Antagonist) | Neurobehavioral Function | Significant improvement at 24h post-injury | [3] |
Note: These studies used a different EP1 receptor antagonist (SC51089), but the results provide evidence for the therapeutic potential of this drug class in improving functional outcomes.
Detailed Experimental Protocols
Reproducibility in research is paramount. The following sections provide detailed methodologies for key experiments involving this compound in neuroinflammation studies.
NMDA-Induced Excitotoxicity Model
This model is used to study the neuroprotective effects of compounds against glutamate-induced neuronal death.
-
Animal Model: Adult male mice are typically used.
-
Anesthesia: Mice are anesthetized, for example, with isoflurane.
-
Stereotaxic Surgery: A single intrastriatal injection of N-methyl-D-aspartate (NMDA) (e.g., 15 nmol in 0.3 µl) is administered to induce acute excitotoxicity.[1]
-
This compound Administration: this compound is administered intraperitoneally (i.p.). A typical dosing regimen is 10 µg/kg, given at 1 and 6 hours post-NMDA injection.[1]
-
Endpoint Analysis: Animals are allowed to survive for a set period (e.g., 48 hours) before being euthanized.[1] Brains are then sectioned and stained (e.g., with cresyl violet) to analyze the lesion volume.
Permanent Middle Cerebral Artery Occlusion (pMCAO) Model
The pMCAO model is a widely used method to induce focal cerebral ischemia, mimicking aspects of a stroke.
-
Animal Model: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) and wild-type controls are often used.
-
Anesthesia: Mice are anesthetized with an appropriate agent like isoflurane.
-
Surgical Procedure: The middle cerebral artery is permanently occluded, typically through electrocoagulation.
-
This compound Administration: this compound or a vehicle control is administered daily post-surgery until the study endpoint.
-
Behavioral Testing: A battery of behavioral tests can be performed at various time points post-pMCAO to assess functional outcomes. These may include:
-
Open-field test for locomotor activity.
-
Cylinder test for forelimb use asymmetry.
-
Passive avoidance test for learning and memory.
-
-
Histological Analysis: At the end of the study period (e.g., 14 days), animals are euthanized, and their brains are processed for histological analysis. This includes:
-
Cresyl violet staining to determine lesion and cavitation volumes.
-
Immunohistochemistry for markers of microgliosis (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Conclusion and Future Directions
This compound has proven to be a potent tool for dissecting the role of the PGE2-EP1 receptor pathway in neuroinflammatory processes. The preclinical data strongly suggest that antagonism of the EP1 receptor holds therapeutic promise for neurological conditions with a neuroinflammatory component. Future research should focus on further elucidating the downstream targets of the EP1 signaling cascade in different cell types within the central nervous system, including neurons, microglia, and astrocytes. Moreover, continued investigation in a wider range of neurodegenerative and injury models will be crucial to fully define the therapeutic potential of this compound and other EP1 receptor antagonists. The detailed protocols and summarized data within this guide are intended to facilitate the design and interpretation of future studies in this important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 EP1 receptor inhibition fails to provide neuroprotection in surgically induced brain-injured mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-8713: A Selective EP1 Receptor Antagonist for Neuroprotection
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of ONO-8713, a selective antagonist for the prostaglandin (B15479496) E receptor subtype 1 (EP1). It explores its mechanism of action, summarizes key preclinical findings in various neurodegenerative models, and details the experimental protocols used in these pivotal studies. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders.
Introduction: Targeting Neuroinflammation with this compound
Neuroinflammation is a critical factor in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease and ischemic stroke.[1] The prostaglandin E2 (PGE2) pathway, particularly its interaction with the EP1 receptor, is recognized as a significant mediator of these inflammatory processes.[1] The EP1 receptor, a G-protein coupled receptor, is activated by PGE2 and plays a contrasting role in the central nervous system (CNS) compared to other tissues. In the CNS, it is considered neurotoxic and pro-apoptotic, whereas in cancer, it can be anti-apoptotic.[2][3]
This compound is a selective antagonist of the EP1 receptor.[4][5] By blocking the PGE2-EP1 signaling cascade, this compound presents a promising therapeutic strategy to attenuate neuroinflammation and ameliorate neurotoxic effects, offering potential neuroprotection in various pathological conditions.[1] Preclinical studies have demonstrated its efficacy in models of ischemic stroke and excitotoxicity.[6][7]
Mechanism of Action and Signaling Pathways
The neurotoxic effects of EP1 receptor activation are primarily mediated by an increase in cytosolic calcium (Ca2+) levels. This surge in intracellular calcium subsequently activates downstream targets, most notably protein kinase C (PKC), which contributes to neuroinflammation and neuronal damage in conditions like Alzheimer's disease, Parkinson's disease, and stroke.[1] Antagonism of the EP1 receptor by this compound directly counteracts this cascade.[1] While some studies suggest a broader role for the EP1 receptor in modulating cell survival pathways like AKT and PTEN, its primary neurotoxic mechanism in the CNS is linked to Ca2+ dysregulation.[1][2][3]
Preclinical Evidence and Quantitative Data
This compound has been evaluated in several preclinical models of neurological disease, demonstrating modest but significant neuroprotective effects.
Ischemic Stroke Models
In a permanent middle cerebral artery occlusion (pdMCAO) mouse model, pretreatment with this compound significantly reduced infarct volume.[6] The neuroprotective effect was dose-dependent, with lower doses showing efficacy while a higher dose did not.[6] Studies combining pdMCAO with Alzheimer's disease mouse models (APP/PS1 and 3xTgAD) revealed more complex outcomes. While this compound treatment attenuated cortical microgliosis in APP/PS1 mice, it did not significantly affect the total lesion volume.[2][8] However, it did lead to reduced cavitation and tissue loss in the APP/PS1 + this compound group compared to wildtype controls receiving the drug.[6][8]
Excitotoxicity Models
Post-treatment with this compound has been shown to be neuroprotective in an NMDA-induced excitotoxicity model.[7] Intraperitoneal injections administered 1 and 6 hours after an intrastriatal NMDA injection significantly reduced the resulting brain lesion volume, highlighting its potential to counter excitotoxic damage.[7]
Alzheimer's Disease Models
In the context of AD mouse models subjected to ischemic stroke, this compound demonstrated effects on both pathology and behavior. In APP/PS1 mice, this compound treatment significantly reduced cortical microgliosis (Iba1 positive cells) compared to vehicle-treated controls.[2] However, it had no significant effect on astrogliosis (GFAP positive cells).[3] Behaviorally, this compound treatment in APP/PS1 mice resulted in a lower retention latency in the passive avoidance test compared to the vehicle group, suggesting an impact on memory.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effect of this compound on Brain Injury
| Model | Treatment | Outcome Measure | Result | p-value | Citation |
|---|---|---|---|---|---|
| MCAO (mice) | 0.1 nmol this compound (pretreatment) | Infarct Volume Reduction | 25.9 ± 4.7% | <0.05 | [6] |
| MCAO (mice) | 1.0 nmol this compound (pretreatment) | Infarct Volume Reduction | 27.7 ± 2.8% | <0.05 | [6] |
| MCAO (mice) | 10 nmol this compound (pretreatment) | Infarct Volume Reduction | Not significant | N/A | [6] |
| NMDA-induced excitotoxicity (mice) | 10 µg/kg this compound (post-treatment) | Lesion Volume Reduction | 26.6 ± 4.9% | <0.05 |[7] |
Table 2: Effect of this compound on Neuropathology in APP/PS1 Mice after pdMCAO
| Outcome Measure | Treatment Group | Comparison Group | Result | p-value | Citation |
|---|---|---|---|---|---|
| Cortical Microgliosis (Iba1) | APP/PS1 + this compound | APP/PS1 + Vehicle | Significantly less microgliosis | <0.01 | [2] |
| Hippocampal Microgliosis (Iba1) | All groups | N/A | No significant differences | N/A | [2] |
| Cortical & Hippocampal Astrogliosis (GFAP) | All groups | N/A | No significant differences | N/A | [3] |
| Cavitation | APP/PS1 + this compound | WT + this compound | Significantly lower | p = 0.0373 | [6] |
| Percent Tissue Loss | APP/PS1 + this compound | WT + this compound | Significantly lower | p = 0.0247 |[6] |
Table 3: Effect of this compound on Behavioral Outcomes after pdMCAO
| Model | Test | Treatment Group | Comparison Group | Result | p-value | Citation |
|---|---|---|---|---|---|---|
| APP/PS1 | Passive Avoidance (Retention) | APP/PS1 + this compound | APP/PS1 + Vehicle | Significantly lower latency | <0.05 | [1] |
| WT | Open-Field Locomotor Activity | WT + this compound | WT + Vehicle | Greater distance ambulated at Days 3 & 7 | <0.05 |[1] |
Experimental Methodologies
Detailed protocols are crucial for the replication and extension of these findings. The following sections describe the key experimental procedures cited.
Animal Models
-
Alzheimer's Disease Models: Transgenic APP/PS1 and 3xTgAD mice were used alongside wildtype (WT) controls to investigate the effects of this compound in the context of AD pathology.[6]
-
Permanent Distal Middle Cerebral Artery Occlusion (pdMCAO): To model ischemic stroke, mice were anesthetized with isoflurane (B1672236) or halothane. The distal middle cerebral artery was permanently occluded via electrocauterization.[6][7]
-
NMDA-Induced Excitotoxicity: To model excitotoxic brain injury, anesthetized mice received a single intrastriatal injection of 15 nmol NMDA in a 0.3 µl volume.[7]
Drug Administration
-
pdMCAO Studies: this compound or vehicle was administered daily post-surgery until sacrifice.[8]
-
Excitotoxicity Study: this compound (10 µg/kg) or vehicle was injected intraperitoneally (i.p.) at 1 hour and 6 hours after the NMDA injection.[7]
-
MCAO Pretreatment Study: this compound (0.1, 1.0, or 10 nmol) was administered prior to the ischemic insult to assess its protective effect on infarct size.[6]
Behavioral Assessments
-
Open-Field Locomotor Activity: Assessed at baseline and at 1, 3, and 7 days post-pdMCAO to measure general activity levels.[1]
-
Cylinder Test: Examined at baseline and days 1, 3, and 7 post-pdMCAO to assess forelimb use asymmetry, an indicator of motor deficits after stroke.[1]
-
Passive Avoidance Test: Conducted on days 13 (acquisition) and 14 (retention) post-pdMCAO to evaluate learning and memory.[1]
Histological and Immunohistochemical Analysis
-
Infarct/Lesion Volume: Brain sections were stained with 2,3,5-triphenyltetrazolium chloride (TTC) or Cresyl violet to visualize and quantify the volume of the ischemic infarct or excitotoxic lesion.[6][7]
-
Immunohistochemistry: Brain sections were stained with specific antibodies to identify and quantify cellular responses.
-
Microgliosis: Iba1 staining was used to mark microglia.[2]
-
Astrogliosis: Glial fibrillary acidic protein (GFAP) staining was used to mark astrocytes.[3]
-
The analysis often involved calculating the ratio of positive cell counts in the ipsilateral (injured) versus contralateral (uninjured) hemispheres.[2][3]
-
Conclusion and Future Directions
The selective EP1 receptor antagonist this compound demonstrates a modest but consistent neuroprotective profile in preclinical models of ischemic stroke and excitotoxicity. Its mechanism, centered on attenuating neuroinflammation by blocking the PGE2-EP1-Ca2+ signaling axis, addresses a key pathological process in many neurodegenerative disorders. The compound has shown efficacy in reducing infarct volume, lesion size, and cortical microgliosis.[2][6][7]
However, the benefits appear to be context-dependent, with more pronounced effects observed in certain genetic backgrounds (e.g., APP/PS1 mice) and specific outcome measures.[6][8] The lack of effect on total lesion volume in some stroke studies, despite reducing microgliosis, suggests a complex interplay of injury and repair mechanisms.[2][8]
Notably, despite these promising preclinical findings, there is a lack of clinical trial data for this compound in neurological disorders.[1][2] Future research should aim to further elucidate the downstream signaling pathways affected by EP1 antagonism and explore the therapeutic window and optimal dosing for different neuropathological conditions. Investigating the efficacy of this compound in models of other neurodegenerative diseases, such as Parkinson's disease, where neuroinflammation is also a key feature, could be a valuable avenue for future studies. The transition from preclinical promise to clinical application remains the critical next step for this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
ONO-8713 in Ischemic Stroke Models: A Technical Guide
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiological cascade initiated by the interruption of blood flow to the brain. Neuroinflammation plays a pivotal role in the exacerbation of ischemic brain injury. Prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, exerts its effects through four G-protein coupled receptor subtypes (EP1-EP4). The EP1 receptor, in particular, has been identified as a significant contributor to neurotoxic processes in the context of cerebral ischemia. ONO-8713 is a selective antagonist of the EP1 receptor and has been investigated as a potential neuroprotective agent in preclinical models of ischemic stroke. This technical guide provides an in-depth overview of the research on this compound in ischemic stroke models, focusing on its mechanism of action, experimental protocols, and quantitative outcomes.
Core Mechanism of Action: EP1 Receptor Antagonism
This compound exerts its neuroprotective effects by selectively blocking the prostaglandin E2 receptor subtype 1 (EP1). In the context of ischemic stroke, the binding of PGE2 to the EP1 receptor on neurons triggers a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ levels. Elevated intracellular calcium contributes to excitotoxicity, a major driver of neuronal death in stroke. Additionally, the EP1 receptor signaling pathway can involve the activation of protein kinase C (PKC), which can further potentiate neurotoxic effects. By antagonizing the EP1 receptor, this compound inhibits this detrimental signaling cascade, thereby mitigating neuronal damage.
Quantitative Data on the Efficacy of this compound
The neuroprotective effects of this compound have been quantified in various preclinical studies. The following tables summarize the key findings on infarct volume reduction and neurological deficit improvement.
Table 1: Effect of this compound on Infarct Volume in Mouse Models of Ischemic Stroke
| Animal Model | This compound Dose | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| MCAO (90 min) | 0.1 nmol | Intracerebroventricular | Pre-treatment | 25.9 ± 4.7 | [1] |
| MCAO (90 min) | 1.0 nmol | Intracerebroventricular | Pre-treatment | 27.7 ± 2.8 | [1] |
| MCAO (90 min) | 10 nmol | Intracerebroventricular | Pre-treatment | Not significant | [1] |
Table 2: Effect of this compound on Neurological Deficit Scores in Mouse Models of Ischemic Stroke
| Animal Model | This compound Dose | Neurological Scoring System | Assessment Time Point | Outcome | Reference |
| pdMCAO in APP/PS1 mice | Not specified | Open-field, Cylinder test, Passive avoidance | Baseline, 1, 3, 7, 13, 14 days post-pdMCAO | Modest benefits in anatomical outcomes, attenuated cortical microgliosis.[1] | [2] |
| pdMCAO in 3xTgAD mice | Not specified | Open-field, Cylinder test, Passive avoidance | Baseline, 1, 3, 7, 13, 14 days post-pdMCAO | Significantly lower percent tissue loss compared to WT + this compound mice.[1] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the key experimental protocols used in the evaluation of this compound in ischemic stroke models.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
Protocol Steps:
-
Anesthesia: Anesthetize the mouse using an inhalant anesthetic such as isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Surgical Preparation: Place the animal in a supine position and maintain body temperature at 37°C using a heating pad. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation and Filament Insertion: Ligate the distal end of the ECA. A small incision is made in the ECA, and a silicone-coated monofilament (e.g., 6-0) is inserted and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: For permanent MCAO (pdMCAO), the filament is left in place. For transient MCAO, the filament is withdrawn after a specific duration (e.g., 90 minutes) to allow for reperfusion.
-
Wound Closure and Post-operative Care: The incision is sutured, and the animal is allowed to recover with appropriate post-operative care, including analgesia and hydration.
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying infarct volume in the brain.
Protocol Steps:
-
Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 96 hours), the animal is euthanized, and the brain is rapidly removed.
-
Sectioning: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).
-
Staining: The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.
-
Fixation: After staining, the slices are fixed in a 4% paraformaldehyde solution.
-
Image Analysis: The stained slices are scanned, and the infarct area (white) and total area of each slice are measured using image analysis software (e.g., ImageJ). The infarct volume is then calculated by integrating the infarct area over the thickness of the slices.
Immunohistochemistry for Microgliosis (Iba1 Staining)
Immunohistochemistry for Ionized calcium-binding adapter molecule 1 (Iba1) is used to identify and quantify microglia, providing a measure of the neuroinflammatory response.
Protocol Steps:
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are then removed, post-fixed, and cryoprotected.
-
Sectioning: Coronal brain sections (e.g., 40 µm thick) are cut using a cryostat.
-
Immunostaining:
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody: Sections are incubated with a primary antibody against Iba1 (e.g., rabbit anti-Iba1) overnight at 4°C.
-
Secondary Antibody: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
-
Imaging and Quantification: The stained sections are imaged using a fluorescence microscope. The number and morphology of Iba1-positive cells are quantified in specific brain regions to assess the extent of microgliosis.
Behavioral Testing
A battery of behavioral tests is used to assess functional deficits and recovery following ischemic stroke.
-
Neurological Scoring:
-
Bederson Score: This is a simple scoring system to assess global neurological function. Mice are scored on a scale of 0-3 based on forelimb flexion and resistance to lateral push.[3]
-
Modified Neurological Severity Score (mNSS): A more comprehensive scoring system (0-14 or 0-18 points) that evaluates motor, sensory, reflex, and balance functions.[3]
-
-
Open-Field Test:
-
Purpose: To assess locomotor activity and anxiety-like behavior.
-
Procedure: The mouse is placed in the center of a square arena and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Quantification: Total distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded and analyzed using a video tracking system.
-
-
Cylinder Test:
-
Purpose: To evaluate forelimb use asymmetry.
-
Procedure: The mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with its left, right, or both forepaws is counted.
-
Quantification: The percentage of contralateral (impaired) forelimb use is calculated.
-
-
Passive Avoidance Test:
-
Purpose: To assess learning and memory.
-
Procedure: The test involves a two-chambered apparatus (one light, one dark). During training, the mouse receives a mild foot shock upon entering the dark chamber. In the testing phase, the latency to enter the dark chamber is measured.
-
Quantification: A longer latency to enter the dark chamber indicates better memory of the aversive stimulus.
-
Conclusion
This compound, as a selective EP1 receptor antagonist, demonstrates neuroprotective potential in preclinical models of ischemic stroke by mitigating excitotoxicity and neuroinflammation. The quantitative data from these studies, while promising, highlight the need for further investigation to establish a clear dose-response relationship and to fully characterize its effects on long-term functional outcomes. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of stroke drug development, facilitating the design and execution of rigorous preclinical studies. Future research should also focus on the pharmacokinetic and pharmacodynamic properties of this compound to better inform its potential clinical translation.
References
Prostaglandin E2 Receptor Signaling in Parkinson's Disease: A Technical Guide to the Dichotomous Roles of EP1 and EP4 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). While the precise etiology of PD is multifactorial, neuroinflammation is increasingly recognized as a critical contributor to its pathogenesis and progression.[1][2] Microglial activation, a hallmark of neuroinflammation, can lead to the release of pro-inflammatory cytokines and reactive oxygen species, creating a neurotoxic environment that exacerbates neuronal cell death.[3]
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator in the inflammatory cascade, and its levels are elevated in the substantia nigra and cerebrospinal fluid of PD patients.[4] PGE2 exerts its diverse effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are differentially expressed in the central nervous system and are coupled to distinct intracellular signaling pathways. Emerging evidence points to a dual and opposing role for PGE2 signaling in the context of neurodegeneration. While activation of the EP1 receptor is associated with neurotoxic effects, signaling through the EP4 receptor appears to be neuroprotective and anti-inflammatory.[4][5][6]
This technical guide provides an in-depth overview of the EP1 and EP4 receptor signaling pathways as they pertain to Parkinson's disease. It will focus on the therapeutic potential of modulating these pathways, with a specific emphasis on the EP1 receptor antagonist ONO-8713 and the broader implications for drug development.
The Dichotomy of PGE2 Signaling in Neurodegeneration
The contrasting effects of PGE2 in the brain are dictated by the specific EP receptor subtype that is activated. In neurons, PGE2 can elicit neurotoxicity via the EP1 receptor, while promoting neuroprotection through the EP4 receptor.[4] This dichotomy presents a nuanced therapeutic opportunity: selective inhibition of the EP1 receptor or selective activation of the EP4 receptor could offer neuroprotective benefits in diseases like Parkinson's.
EP1 Receptor Signaling: A Neurotoxic Pathway
The EP1 receptor is coupled to the Gq alpha subunit of G-proteins. Its activation leads to an increase in intracellular calcium levels ([Ca2+]i), which can trigger a cascade of neurotoxic events, including excitotoxicity and apoptosis.[5][7] Antagonism of the EP1 receptor has been shown to be neuroprotective in various models of neurological disease.[7][8] this compound is a selective antagonist for the EP1 receptor.[8] While much of the research on this compound has been in the context of Alzheimer's disease and ischemic stroke, its mechanism of action holds significant promise for Parkinson's disease.[9][10][11]
EP4 Receptor Signaling: A Neuroprotective Pathway
In contrast to EP1, the EP4 receptor is coupled to the Gs alpha subunit of G-proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] This pathway is associated with anti-inflammatory and neuroprotective effects.[3][4] Activation of the EP4 receptor has been shown to suppress the production of pro-inflammatory mediators in microglia and protect dopaminergic neurons in models of Parkinson's disease.[4]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the roles of EP1 and EP4 receptor modulation in models of Parkinson's disease.
Table 1: Effects of EP1 Receptor Deletion in a 6-OHDA Mouse Model of Parkinson's Disease
| Parameter | Wild-Type (WT) Mice | EP1 Knockout (EP1-/-) Mice | Percent Change | p-value | Reference |
| Apomorphine-Induced Rotations (rotations/min) | 7.8 ± 1.2 | 4.1 ± 0.8 | ↓ 47.5% | < 0.05 | [1][2] |
| Survival of TH-positive neurons in SNpc (% of unlesioned side) | 18.7 ± 3.2% | 34.0 ± 4.7% | ↑ 81.8% | < 0.05 | [1] |
TH: Tyrosine Hydroxylase; SNpc: Substantia Nigra pars compacta. Data are presented as mean ± SEM.
Table 2: Effects of EP4 Receptor Agonist (ONO-AE1-329) in an MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Number of TH+ Neurons in SNpc | Percent Protection vs. MPTP | p-value vs. MPTP | Reference |
| Vehicle | 6500 ± 300 | - | - | [4][12] |
| MPTP + Vehicle | 3500 ± 400 | - | - | [4][12] |
| MPTP + ONO-AE1-329 (0.1 mg/kg) | 5800 ± 350 | ~76.7% | < 0.01 | [4][12] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Data are presented as mean ± SEM.
Experimental Protocols
The following are representative protocols for investigating the effects of EP receptor modulators in common preclinical models of Parkinson's disease.
Protocol 1: In Vivo Assessment of Neuroprotection in a 6-OHDA Mouse Model
This protocol is based on methodologies used to evaluate neuroprotective compounds in the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease.[1][2][13]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). Mice are administered this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle daily, starting 3 days prior to surgery and continuing for 14 days post-surgery.
-
6-OHDA Lesioning: Mice are anesthetized with isoflurane. A unilateral injection of 6-OHDA (e.g., 4 µg in 2 µl of 0.02% ascorbic acid in saline) is made into the medial forebrain bundle using a stereotaxic frame.
-
Behavioral Assessment: Two weeks post-surgery, apomorphine-induced contralateral rotations are recorded for 60 minutes following a subcutaneous injection of apomorphine (B128758) (0.5 mg/kg).
-
Immunohistochemistry: Following behavioral testing, mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected. Coronal sections of the substantia nigra are cut on a cryostat.
-
Stereological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta is quantified using unbiased stereological methods. The percentage of neuronal loss is calculated by comparing the lesioned hemisphere to the unlesioned hemisphere.
Protocol 2: In Vitro Assessment of Anti-inflammatory Effects in Microglia
This protocol outlines a general method for evaluating the ability of a compound to suppress inflammatory responses in a microglial cell line, adapted from studies on neuroinflammation.[4][14]
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Treatment: Cells are seeded in 24-well plates. After reaching 80% confluency, the medium is replaced with serum-free medium. Cells are pre-treated with various concentrations of this compound, an EP4 agonist (e.g., ONO-AE1-329), or vehicle for 1 hour.
-
Inflammatory Challenge: Cells are then stimulated with lipopolysaccharide (LPS, 100 ng/ml) or oligomeric α-synuclein (5 µM) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines: The levels of TNF-α and IL-1β in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Data Analysis: The levels of inflammatory mediators in the drug-treated groups are compared to the vehicle-treated, LPS/α-synuclein-stimulated group.
Conclusion and Future Directions
The evidence strongly suggests that the prostaglandin E2 signaling pathway plays a critical and dichotomous role in the pathophysiology of Parkinson's disease. The neurotoxic effects mediated by the EP1 receptor and the neuroprotective and anti-inflammatory actions of the EP4 receptor present clear therapeutic targets. The EP1 receptor antagonist this compound, while primarily investigated in other neurodegenerative contexts, represents a promising candidate for further preclinical evaluation in models of Parkinson's disease.
Future research should focus on several key areas:
-
Direct evaluation of this compound in animal models of Parkinson's disease: Studies using both toxin-based (e.g., MPTP, 6-OHDA) and genetic models of PD are needed to confirm the neuroprotective efficacy of this compound.
-
Combination therapy: Investigating the synergistic effects of an EP1 antagonist like this compound with an EP4 agonist could provide a more potent neuroprotective strategy.
-
Biomarker development: Identifying biomarkers that reflect the activity of the EP1 and EP4 signaling pathways in PD patients could aid in patient stratification and monitoring treatment response in future clinical trials.
A deeper understanding of the intricate balance of PGE2 receptor signaling in the brain will be crucial for the development of novel and effective disease-modifying therapies for Parkinson's disease.
References
- 1. PGE2 EP1 Receptor Deletion Attenuates 6-OHDA-Induced Parkinsonism in Mice: Old Switch, New Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGE2 EP1 receptor deletion attenuates 6-OHDA-induced Parkinsonism in mice: old switch, new target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and neuroprotective effects of PGE2 EP4 signaling in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targets in prostaglandin E2 signaling for neurologic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Melatonin protects 6-OHDA-induced neuronal death of nigrostriatal dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
ONO-8713: A Technical Guide on its Potential Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential effects of ONO-8713, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1), on synaptic plasticity. While direct experimental data on this compound's impact on synaptic plasticity is limited in publicly available literature, this document synthesizes information on its mechanism of action, the known roles of the EP1 receptor signaling pathway in neuronal function, and the interplay between neuroinflammation and synaptic health to build a strong hypothesized framework. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders characterized by synaptic dysfunction, such as Alzheimer's disease.
Introduction to this compound and the EP1 Receptor
This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that is expressed in the central nervous system (CNS), including the hippocampus and cortex, regions critical for learning and memory.[1] Activation of the EP1 receptor by its endogenous ligand, PGE2, is implicated in a variety of physiological and pathological processes, including neuroinflammation and excitotoxicity.[1][2]
The EP1 Receptor Signaling Pathway
The EP1 receptor is coupled to the Gq/11 alpha subunit of the heterotrimeric G-protein. Upon activation by PGE2, the Gq/11 protein initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The concurrent elevation of intracellular Ca2+ and DAG synergistically activates protein kinase C (PKC).[3][4]
Hypothesized Effects of this compound on Synaptic Plasticity
While direct studies are lacking, the known downstream effects of EP1 receptor signaling provide a strong basis for hypothesizing how this compound may influence synaptic plasticity. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP) and long-term depression (LTD).
Modulation of Intracellular Calcium and PKC Activity
The induction and maintenance of both LTP and LTD are critically dependent on changes in postsynaptic intracellular calcium concentration and the activation of calcium-sensitive enzymes, including PKC.[5][6]
-
LTP Induction: A large and rapid rise in postsynaptic calcium, typically through NMDA receptors, is a key trigger for LTP. This calcium influx activates calcium/calmodulin-dependent protein kinase II (CaMKII) and PKC, which in turn phosphorylate AMPA receptors and other synaptic proteins, leading to an increase in synaptic strength.
-
LTD Induction: A more modest and prolonged increase in postsynaptic calcium is thought to preferentially activate protein phosphatases, leading to the dephosphorylation of synaptic proteins and the internalization of AMPA receptors, resulting in a weakening of the synapse.
By antagonizing the EP1 receptor, this compound would be expected to reduce the Gq-mediated release of calcium from intracellular stores. This could potentially modulate the threshold for both LTP and LTD induction. In pathological conditions where PGE2 levels are elevated, leading to excessive EP1 signaling and dysregulated calcium homeostasis, this compound could restore a more physiological calcium environment, thereby normalizing synaptic plasticity.
Attenuation of Neuroinflammation
Neuroinflammation is increasingly recognized as a key contributor to synaptic dysfunction in neurodegenerative diseases.[7] Activated microglia and reactive astrocytes release pro-inflammatory cytokines such as TNF-α and IL-1β, which have been shown to impair LTP.[8][9]
This compound has been demonstrated to reduce neuroinflammation in animal models of Alzheimer's disease. By inhibiting the activation of microglia and astrocytes, this compound could indirectly promote synaptic health and plasticity.
Quantitative Data on this compound and Neuroinflammation
The following tables summarize the available quantitative data on the effects of this compound on markers of neuroinflammation in Alzheimer's disease mouse models. While not direct measures of synaptic plasticity, they provide evidence for the compound's ability to modulate the cellular environment in which synapses function.
Table 1: Effect of this compound on Microgliosis
| Animal Model | Treatment Group | Brain Region | Outcome Measure | Result |
| APP/PS1 Mice | This compound | Cortex | Iba1-positive cell count | Significantly less cortical microgliosis compared to vehicle |
| APP/PS1 Mice | Vehicle | Cortex | Iba1-positive cell count | Baseline |
Table 2: Effect of this compound on Astrogliosis
| Animal Model | Treatment Group | Brain Region | Outcome Measure | Result |
| APP/PS1 Mice | This compound | Cortex | GFAP-positive cell count | No significant difference compared to vehicle |
| APP/PS1 Mice | Vehicle | Cortex | GFAP-positive cell count | Baseline |
| APP/PS1 Mice | This compound | Hippocampus | GFAP-positive cell count | No significant difference compared to vehicle |
| APP/PS1 Mice | Vehicle | Hippocampus | GFAP-positive cell count | Baseline |
Proposed Experimental Protocols to Assess Synaptic Plasticity
To directly investigate the effects of this compound on synaptic plasticity, the following experimental protocols are proposed:
In Vitro Electrophysiology in Hippocampal Slices
-
Objective: To determine the effect of this compound on basal synaptic transmission, LTP, and LTD in the hippocampus.
-
Methodology:
-
Prepare acute hippocampal slices from adult wild-type and/or an Alzheimer's disease mouse model.
-
Maintain slices in an interface or submerged recording chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).
-
Obtain extracellular field recordings from the stratum radiatum of the CA1 region while stimulating the Schaffer collateral pathway.
-
Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs).
-
Apply this compound at various concentrations to the aCSF and record for a defined period to assess its effect on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP or LTD.
-
Compare the effects of this compound to a vehicle control.
-
Immunohistochemical Analysis of Synaptic Markers
-
Objective: To assess the effect of chronic this compound treatment on synaptic density in an in vivo model.
-
Methodology:
-
Treat an Alzheimer's disease mouse model with this compound or vehicle for a specified duration.
-
Perfuse the animals and prepare brain tissue for immunohistochemistry.
-
Stain brain sections for presynaptic (e.g., synaptophysin, VGLUT1) and postsynaptic (e.g., PSD-95, Homer1) markers.
-
Acquire high-resolution confocal images of the hippocampus and cortex.
-
Quantify the density and co-localization of synaptic puncta using image analysis software.
-
Conclusion and Future Directions
This compound, as a selective EP1 receptor antagonist, holds theoretical promise for the modulation of synaptic plasticity. Its mechanism of action, centered on the regulation of intracellular calcium and PKC activity, directly intersects with the core molecular machinery of LTP and LTD. Furthermore, its demonstrated anti-inflammatory effects in the CNS suggest an indirect route by which it could preserve synaptic function in neurodegenerative conditions.
However, it is crucial to underscore that the effects of this compound on synaptic plasticity remain largely hypothesized. Rigorous experimental validation using the protocols outlined in this guide is necessary to elucidate its precise role. Future research should focus on:
-
Directly measuring the impact of this compound on LTP and LTD in both healthy and diseased brain tissue.
-
Investigating the effects of this compound on synaptic structure and density in vivo.
-
Exploring the potential for this compound to rescue synaptic plasticity deficits in animal models of neurodegenerative diseases.
The insights gained from such studies will be invaluable for determining the therapeutic potential of this compound and the broader strategy of targeting the EP1 receptor for the treatment of cognitive disorders.
References
- 1. Emerging roles of PGE2 receptors in models of neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 Acts on EP1 Receptor and Amplifies Both Dopamine D1 and D2 Receptor Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 Acts on EP1 Receptor and Amplifies Both Dopamine D1 and D2 Receptor Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
- 5. Block of induction and maintenance of calcium-induced LTP by inhibition of protein kinase C in postsynaptic neuron in hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of CaMKII, PKA, and PKC in the induction and maintenance of LTP of C-fiber-evoked field potentials in rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microglial activation states and their implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Microglia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
ONO-8713: A Technical Guide to a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8713 is a potent and selective antagonist of the prostaglandin (B15479496) E receptor subtype 1 (EP1). Prostaglandin E2 (PGE2), the primary ligand for the EP1 receptor, is a key mediator in a variety of physiological and pathological processes, including inflammation, pain, and cancer. The EP1 receptor, a G-protein coupled receptor (GPCR), is implicated in these processes through its distinct signaling pathway. This compound, by selectively blocking the EP1 receptor, offers a targeted approach to modulate these pathways and is a valuable tool for research into the therapeutic potential of EP1 antagonism. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound.
Chemical Structure and Properties
This compound is a synthetic, non-prostanoid molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2E)-3-[4-({[2-({isobutyl[(furan-2-yl)sulfonyl]amino})-5-(trifluoromethyl)phenyl]oxy}methyl)phenyl]prop-2-enoic acid |
| Synonyms | ONO 8713 |
| CAS Number | 209686-45-3[1] |
| Chemical Formula | C25H24F3NO6S[1] |
| Molecular Weight | 523.52 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO[1] |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action: EP1 Receptor Antagonism and Signaling Pathway
This compound exerts its pharmacological effects by acting as a competitive antagonist at the EP1 receptor. The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates a downstream signaling cascade.
Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological responses associated with EP1 receptor activation. This compound blocks the initiation of this signaling cascade by preventing the binding of PGE2 to the EP1 receptor.
Figure 1: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.
Pharmacological Properties
Binding Affinity and Selectivity
This compound exhibits high affinity for the EP1 receptor. The binding affinities, expressed as pKi values, for human and mouse EP1 receptors are presented in the table below. A higher pKi value indicates a stronger binding affinity. Limited data is available for its selectivity against other prostanoid receptors, with one study indicating significantly lower affinity for the mouse EP3 receptor.
| Receptor | Species | pKi |
| EP1 | Human | 8.0 |
| EP1 | Mouse | 9.5 |
| EP3 | Mouse | < 5.0 |
Note: A comprehensive selectivity profile against a full panel of human prostanoid receptors (EP2, EP3, EP4, DP, FP, IP, TP) is not publicly available.
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, from preclinical studies are not extensively reported in publicly available literature.
Key Experimental Protocols
Receptor Binding Assay (General Methodology)
A standard radioligand binding assay is typically employed to determine the binding affinity of compounds like this compound for the EP1 receptor. The general workflow for such an assay is outlined below.
Figure 2: General workflow for a competitive radioligand binding assay.
Methodological Details:
-
Receptor Source: Membranes from cells recombinantly expressing the human or mouse EP1 receptor (e.g., HEK293, CHO cells) or from tissues known to express the receptor.
-
Radioligand: Typically [3H]PGE2 is used as the radiolabeled ligand.
-
Incubation: Performed in a suitable buffer at a defined temperature (e.g., room temperature or 37°C) for a specific duration to reach equilibrium.
-
Separation: Rapid filtration through glass fiber filters is a common method to separate membrane-bound radioligand from the free form.
-
Data Analysis: The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
As the EP1 receptor signals through an increase in intracellular calcium, a calcium mobilization assay is a common functional assay to assess the antagonist activity of compounds like this compound.
Figure 3: General workflow for a calcium mobilization functional assay.
Methodological Details:
-
Cell Line: A cell line endogenously or recombinantly expressing the EP1 receptor.
-
Fluorescent Dye: A cell-permeant calcium indicator dye that exhibits an increase in fluorescence upon binding to free calcium.
-
Agonist: A known EP1 receptor agonist, such as PGE2 or a selective EP1 agonist, is used to stimulate the calcium response.
-
Measurement: A plate reader capable of measuring fluorescence is used to monitor the change in fluorescence over time after agonist addition.
-
Data Analysis: The concentration of this compound that produces a 50% inhibition of the agonist-induced calcium response (IC50) is calculated.
In Vivo Model: Azoxymethane-Induced Aberrant Crypt Foci
This compound has been evaluated in preclinical models of colon carcinogenesis. One such model is the azoxymethane (B1215336) (AOM)-induced aberrant crypt foci (ACF) model in mice. ACFs are putative preneoplastic lesions in the colon.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Carcinogen Induction: Mice are treated with intraperitoneal injections of AOM (e.g., 10 mg/kg body weight) once a week for several weeks.
-
This compound Administration: this compound is administered to the treatment group, typically mixed in the diet at various concentrations (e.g., 250, 500, 1000 ppm), either during and/or after the AOM treatment period.
-
ACF Analysis: After a set period, the animals are euthanized, and their colons are removed, fixed, and stained (e.g., with methylene (B1212753) blue). The number and multiplicity of ACFs are then counted under a microscope.
-
Endpoint: The ability of this compound to reduce the number and/or size of AOM-induced ACFs is assessed.
Conclusion
This compound is a well-characterized, selective antagonist of the EP1 receptor. Its ability to block the Gq-mediated signaling cascade of the EP1 receptor makes it an invaluable research tool for elucidating the role of this receptor in various physiological and pathophysiological conditions. The provided information on its chemical properties, mechanism of action, and experimental methodologies serves as a foundational guide for researchers and professionals in the field of drug discovery and development. Further investigation into its comprehensive selectivity profile and pharmacokinetic properties will be beneficial for its potential therapeutic applications.
References
ONO-8713: A Technical Overview of a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8713 is a selective antagonist of the prostaglandin (B15479496) E receptor subtype 1 (EP1). This document provides a technical summary of the available public-domain information regarding the discovery, development, and mechanism of action of this compound. Prostaglandin E2 (PGE2) mediates a wide range of physiological and pathological processes through its four receptor subtypes (EP1, EP2, EP3, and EP4). The EP1 receptor, in particular, is implicated in pain, inflammation, and carcinogenesis. This compound has been investigated in preclinical models for its therapeutic potential in these areas. This guide summarizes key preclinical data, outlines relevant experimental methodologies, and illustrates the core signaling pathway.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and is involved in various physiological processes. Its effects are transduced by four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium concentration, which in turn activates downstream signaling cascades.[1] This pathway is associated with cellular responses such as smooth muscle contraction, neuronal excitation, and potentiation of inflammatory responses.
This compound was developed by Ono Pharmaceutical Co., Ltd. as a selective antagonist for the EP1 receptor.[1] The rationale for its development is based on the hypothesis that selective blockade of the EP1 receptor could offer therapeutic benefits in diseases where PGE2-mediated EP1 activation plays a significant pathological role, such as in certain cancers and neurological disorders.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C25H24F3NO6S |
| Molecular Weight | 523.52 g/mol |
| CAS Number | 209686-45-3 |
Preclinical Pharmacology
Receptor Binding and Selectivity
Preclinical Efficacy
A key preclinical study investigated the effect of this compound on the development of azoxymethane (B1215336) (AOM)-induced aberrant crypt foci (ACF) in mice, which are pre-neoplastic lesions in the colon.
| Study Model | Dosing | Efficacy (Inhibition of ACF) | Reference |
| Azoxymethane-induced aberrant crypt foci in male C57BL/6J mice | 250 ppm in diet | 15% | [Watanabe K, et al. Cancer Lett. 2000] |
| 500 ppm in diet | 30% | [Watanabe K, et al. Cancer Lett. 2000] | |
| 1000 ppm in diet | 36% | [Watanabe K, et al. Cancer Lett. 2000] |
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the EP1 receptor. It blocks the binding of PGE2 to the EP1 receptor, thereby inhibiting the downstream signaling cascade.
Caption: EP1 Receptor Signaling Pathway and this compound Inhibition.
Experimental Protocols
Detailed, step-by-step experimental protocols for studies involving this compound are not fully available in the public literature. The following represents a generalized protocol for an in vivo efficacy study based on the published research.
Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) in Mice
Objective: To evaluate the in vivo efficacy of this compound in a chemically-induced colon carcinogenesis model.
Materials:
-
Male C57BL/6J mice
-
Azoxymethane (AOM)
-
This compound
-
Standard rodent diet
-
0.9% Saline
-
Methylene (B1212753) blue solution (0.2%)
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice for one week under standard laboratory conditions.
-
Group Allocation: Randomly assign mice to control and treatment groups.
-
Carcinogen Induction: Administer AOM (10 mg/kg body weight) via intraperitoneal injection once a week for three weeks.
-
Drug Administration: Prepare diets containing this compound at concentrations of 250, 500, and 1000 ppm. Provide the respective diets to the treatment groups during and for five weeks after the AOM treatment period. The control group receives the standard diet without the drug.
-
Termination and Tissue Collection: At the end of the treatment period, euthanize the mice. Excise the colons, flush with PBS, and fix flat between filter papers in 10% buffered formalin.
-
ACF Staining and Quantification: Stain the fixed colons with 0.2% methylene blue solution. Count the number of aberrant crypt foci under a light microscope.
Caption: Workflow for AOM-Induced ACF Efficacy Study.
Clinical Development
As of the latest available information, there are no publicly registered clinical trials for this compound. Its current development status is pending, and it is unclear if it has progressed into clinical evaluation.
Conclusion
This compound is a selective EP1 receptor antagonist with demonstrated preclinical efficacy in a model of colon carcinogenesis. Its mechanism of action through the blockade of the PGE2-EP1-calcium signaling pathway presents a rational approach for therapeutic intervention in EP1-driven pathologies. However, a comprehensive public dataset on its discovery, full preclinical profile, and clinical development is lacking. Further disclosure of data from the developing company would be necessary for a complete technical assessment of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for professional medical or scientific advice.
References
ONO-8713: A Technical Guide to a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8713 is a potent and selective antagonist of the prostaglandin (B15479496) E receptor subtype 1 (EP1). This document provides a comprehensive technical overview of this compound, including its synonyms, alternative names, and detailed information on its mechanism of action through the EP1 signaling pathway. It summarizes key quantitative data from preclinical studies and presents detailed experimental protocols for its investigation. Furthermore, this guide includes visualizations of the EP1 signaling cascade and a representative experimental workflow to facilitate further research and development of this compound.
Synonyms and Alternative Names
This compound is known by several identifiers, crucial for comprehensive literature and database searches.
| Identifier Type | Value |
| Systematic Name | 4-[2-[N-Isobutyl-N-(2-furylsulphonyl)amino]-5-trifluoromethylphenoxymethyl] cinnamic acid |
| Alternative Names | ONO 8713, ONO8713 |
| CAS Number | 209686-45-3 |
Quantitative Data
The following table summarizes the available quantitative data for this compound, primarily focusing on its receptor binding affinity and in vivo efficacy in a cancer model.
| Parameter | Species | Receptor | Value | Assay/Model | Reference |
| pKi | Human | EP1 | 8.0 | Radioligand Binding Assay | [1] |
| pKi | Mouse | EP1 | 9.5 | Radioligand Binding Assay | [1] |
| pKi | Mouse | EP3 | <5.0 | Radioligand Binding Assay | [1] |
| pKi | Rat | EP3 | 8.49 | Radioligand Binding Assay | [1] |
| Inhibition of Aberrant Crypt Foci (ACF) Formation | Mouse | N/A | 15% | Azoxymethane-induced ACF model | [2] |
| 30% | [2] | ||||
| 36% | [2] | ||||
| Reduction in NMDA-induced Brain Lesion Volume | Mouse | N/A | 26.6 ± 4.9% | NMDA-induced excitotoxicity model | [3] |
Signaling Pathways
This compound exerts its effects by blocking the prostaglandin E2 (PGE2) EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
EP1 Receptor Signaling Cascade
Activation of the EP1 receptor by its endogenous ligand PGE2 initiates a signaling cascade that leads to an increase in intracellular calcium levels. This compound, as a selective antagonist, inhibits this pathway.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, this compound, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ONO-8713 in Murine Models
These application notes provide detailed experimental protocols for the use of ONO-8713, a selective prostaglandin (B15479496) E receptor subtype EP1 (EP1) antagonist, in various mouse models. The included information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of EP1 receptor antagonism in neurological disorders and cancer.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound treatment in different mouse models as reported in preclinical studies.
Table 1: Neuroprotective Effects of this compound in an NMDA-Induced Excitotoxicity Model
| Treatment Group | Lesion Volume Reduction (%) | Significance (p-value) | Reference |
| This compound (10 µg/kg, i.p.) | 26.6 ± 4.9% | <0.05 | [1] |
| This compound (1 nmol, pretreatment) | 28.7% | <0.05 | [2] |
| This compound (10 nmol, pretreatment) | 17.4% | <0.05 | [2] |
Table 2: Neuroprotective Effects of this compound in a Middle Cerebral Artery Occlusion (MCAO) Model
| Treatment Group | Infarct Volume Reduction (%) | Significance (p-value) | Reference |
| This compound (0.1 nmol, pretreatment) | 25.9 ± 4.7% | <0.01 | [3] |
| This compound (1.0 nmol, pretreatment) | 27.7 ± 2.8% | <0.01 | [3] |
Table 3: Chemopreventive Effects of this compound in an Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) Model
| This compound Dose in Diet (ppm) | ACF Formation Inhibition (%) | Significance | Reference |
| 250 | 15% | Dose-dependent reduction | [4] |
| 500 | 30% | Dose-dependent reduction | [4] |
| 1000 | 36% | Dose-dependent reduction | [4] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of the EP1 receptor and the mechanism of action for this compound. Prostaglandin E2 (PGE2) binding to the EP1 receptor, a Gq-protein coupled receptor, activates Phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This cascade is implicated in various cellular responses, including neuroinflammation and tumorigenesis. This compound acts as a selective antagonist, blocking PGE2 from binding to the EP1 receptor and thereby inhibiting this downstream signaling.
Experimental Protocols
Neuroprotection in NMDA-Induced Excitotoxicity Mouse Model
This protocol is designed to assess the neuroprotective effects of this compound against acute excitotoxic brain injury induced by N-methyl-D-aspartate (NMDA).
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
NMDA
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microsyringe pump
-
Cresyl violet stain
-
Vehicle (e.g., saline)
Procedure:
-
Animal Preparation: Anesthetize mice and mount them in a stereotaxic frame. Maintain body temperature at 37°C.
-
NMDA Injection: Create a burr hole over the striatum. Slowly inject 15 nmol of NMDA in a volume of 0.3 µL into the striatum.[1]
-
This compound Administration: Administer this compound (10 µg/kg, i.p.) at 1 hour and 6 hours post-NMDA injection.[1] A vehicle control group should be included.
-
Perfusion and Tissue Processing: At 48 hours post-injection, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.[1]
-
Histological Analysis: Cryosection the brains and stain with cresyl violet to visualize the lesion.[1]
-
Data Analysis: Quantify the lesion volume using image analysis software. Compare the lesion volumes between the this compound-treated and vehicle-treated groups.
Neuroprotection in Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol evaluates the efficacy of this compound in a mouse model of ischemic stroke induced by MCAO.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Monofilament suture
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Vehicle
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain body temperature.
-
Surgical Procedure: Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the distal ECA. Insert a silicon-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[5][6][7]
-
This compound Administration: For pretreatment studies, administer this compound at the desired dose (e.g., 0.1, 1.0, or 10 nmol) prior to MCAO.[3]
-
Occlusion and Reperfusion: Maintain the occlusion for a defined period (e.g., 90 minutes). For reperfusion, withdraw the filament.[3]
-
Neurological Assessment: At 96 hours post-MCAO, assess neurological deficits.[3]
-
Infarct Volume Measurement: Sacrifice the mice, and slice the brains. Stain the sections with 2% TTC to visualize the infarct area.[3][6]
-
Data Analysis: Quantify the infarct volume and compare between treated and control groups.
Chemoprevention in Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) Mouse Model
This protocol is used to investigate the chemopreventive potential of this compound on the formation of pre-neoplastic lesions in the colon.
Materials:
-
Male C57BL/6J mice
-
This compound
-
Azoxymethane (AOM)
-
Powdered diet
-
Methylene (B1212753) blue stain
Procedure:
-
Animal Acclimatization: Acclimatize mice to the powdered diet.
-
AOM Induction: Administer AOM (10 mg/kg body weight, i.p.) once a week for 3 weeks to induce ACF.[4]
-
This compound Treatment: Prepare diets containing this compound at various concentrations (250, 500, and 1000 ppm). Administer the this compound-containing diet during and after AOM treatment for a total of 5 weeks.[4] A control group receiving the standard diet should be included.
-
Tissue Collection: At the end of the treatment period, sacrifice the mice and remove the colons.
-
ACF Visualization and Counting: Fix the colons flat and stain with 0.2% methylene blue to visualize the ACF.[4]
-
Data Analysis: Count the number of ACF per colon under a microscope. Compare the ACF counts between the this compound-treated and control groups.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, this compound, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-8713 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8713 is a potent and selective antagonist of the prostaglandin (B15479496) E receptor subtype 1 (EP1). The EP1 receptor, activated by its endogenous ligand prostaglandin E2 (PGE2), is a G-protein coupled receptor involved in a variety of physiological and pathological processes. Its signaling has been implicated in neuroinflammation, pain, and carcinogenesis. These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of this compound in a research setting, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action: EP1 Receptor Signaling
The EP1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein complex.[1] Upon binding of its ligand, PGE2, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of Protein Kinase C (PKC), which in turn phosphorylate downstream targets to elicit a cellular response. This compound acts by competitively binding to the EP1 receptor, thereby preventing PGE2 from initiating this signaling cascade.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies involving this compound. This allows for an at-a-glance comparison of dosages and observed effects across different experimental models.
| Model | Species | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| NMDA-Induced Excitotoxicity | Mouse | Intraperitoneal (i.p.) | 10 µg/kg | Not Specified | Significant reduction in NMDA-induced brain damage (26.6 ± 4.9% decrease in lesion volume). | [2] |
| Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) | Mouse | Dietary | 250, 500, 1000 ppm | Diet | Dose-dependent reduction of ACF formation (15%, 30%, and 36% inhibition, respectively). |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol details the preparation of this compound solution for in vivo administration. As this compound is poorly soluble in aqueous solutions, a co-solvent system is often required. A common vehicle for similar EP1 antagonists is sterile water or a saline solution with a small percentage of a solubilizing agent like DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound and vehicle needed based on the desired final concentration, the dose per animal (e.g., 10 µg/kg), and the number of animals to be injected. Assume an injection volume of 100 µL per 20g mouse.
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
To create a concentrated stock solution, dissolve the this compound powder in a small volume of 100% DMSO. For example, prepare a 1 mg/mL stock solution. Vortex gently until fully dissolved.
-
-
Prepare Working Solution:
-
Dilute the DMSO stock solution with sterile saline or water to the final desired concentration.
-
Important: To avoid precipitation, the final concentration of DMSO should be kept as low as possible, ideally below 10% and preferably under 5% for in vivo studies.[3]
-
Add the diluent (saline or water) to the vortexing stock solution slowly to ensure proper mixing and minimize precipitation.
-
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline or water, without the this compound.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep on ice. For longer-term storage of the stock solution, refer to the manufacturer's guidelines (e.g., -20°C for one month or -80°C for six months).
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of this compound in mice.
Materials:
-
Prepared this compound solution and vehicle control
-
1 mL syringes
-
25-30 gauge needles
-
70% ethanol (B145695) and sterile gauze
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand.
-
Turn the animal so its abdomen is facing upwards, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.[4]
-
-
Injection Site Identification:
-
Visualize the abdomen divided into four quadrants. The target for i.p. injection is the lower right quadrant.[4] This location avoids the cecum, bladder, and major organs.
-
-
Injection:
-
Disinfect the injection site with a 70% ethanol wipe.
-
Using your dominant hand, insert the needle, bevel up, at a 30-45 degree angle into the identified lower right quadrant.
-
Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a slightly different site with a fresh needle.
-
If aspiration is clear, depress the plunger smoothly to administer the solution.
-
Withdraw the needle swiftly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for several minutes post-injection for any signs of distress, such as bleeding at the injection site or abnormal behavior.
-
Monitor the animals according to your approved animal care protocol.
-
References
Application Notes and Protocols for ONO-8713 In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8713 is a potent and selective antagonist of the E-type prostanoid receptor 1 (EP1). The EP1 receptor, a G protein-coupled receptor (GPCR), is activated by its endogenous ligand, prostaglandin (B15479496) E2 (PGE2).[1] The activation of the EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2][3][4] This increase in intracellular calcium concentration triggers various downstream cellular responses.
Given its role in mediating cellular signaling, the EP1 receptor is a target for therapeutic intervention in various pathological conditions. The development of selective antagonists like this compound is a key area of research. These application notes provide detailed protocols for two fundamental in vitro assays for the characterization of this compound and other EP1 receptor antagonists: a radioligand binding assay to determine binding affinity and a functional cell-based calcium mobilization assay to assess antagonist potency.
EP1 Receptor Signaling Pathway
The signaling pathway initiated by the activation of the EP1 receptor is a critical aspect to consider when developing functional assays. The primary measurable downstream event is the transient increase in intracellular calcium.
Quantitative Data Summary
The following tables summarize the binding affinity and potency values for this compound and related compounds for the EP1 receptor.
Table 1: Binding Affinity of this compound and Other Ligands for the EP1 Receptor
| Compound | Species | Assay Type | pKi | Ki (nM) | Reference |
| This compound | Human | Radioligand Binding | 8.0 | 10 | [5] |
| This compound | Mouse | Radioligand Binding | 9.5 | 0.32 | [5] |
| PGE2 | Human | Radioligand Binding | - | ~25 (Kd) | [2] |
| SC-51322 | Human | Radioligand Binding | 7.9 | 12.6 | [5] |
Table 2: Functional Potency of EP1 Receptor Ligands
| Compound | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| PGE2 | Calcium Mobilization | EC50 | ~5-10 | HEK293 expressing hEP1 | |
| This compound | Calcium Mobilization | IC50 | Data not available | HEK293 expressing hEP1 | - |
Note: IC50 values are dependent on assay conditions, particularly the concentration of the agonist used.
Experimental Protocols
Radioligand Binding Assay for EP1 Receptor Antagonists
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound, such as this compound, for the EP1 receptor. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand (e.g., [3H]PGE2) from the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]PGE2.
-
Test compound: this compound or other antagonists.
-
Non-specific binding control: A high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol Workflow:
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the EP1 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): 10 µM unlabeled PGE2.
-
Test Compound: Serial dilutions of this compound (e.g., 10-point, 3-fold dilutions).
-
-
Reaction: To each well, add the components in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled PGE2 (for NSB) or test compound.
-
50 µL of [3H]PGE2 (at a concentration close to its Kd, e.g., 2-5 nM).
-
100 µL of diluted cell membrane preparation (e.g., 20-50 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Drying and Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for EP1 Receptor Antagonists
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an EP1 receptor agonist (PGE2).
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 6).
-
Probenecid (B1678239) (to prevent dye leakage).
-
EP1 receptor agonist: PGE2.
-
Test compound: this compound or other antagonists.
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation).
Protocol Workflow:
Procedure:
-
Cell Plating: Seed the EP1-expressing cells into black, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare the calcium dye loading solution in assay buffer containing probenecid according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist dilutions to the respective wells. Also, include wells with vehicle control (for 0% inhibition) and a known potent antagonist or no agonist addition (for 100% inhibition).
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptor.
-
Fluorescence Reading:
-
Place the cell plate and the agonist plate (containing PGE2 at a concentration that elicits ~80% of the maximal response, EC80) into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will then automatically add the PGE2 solution to all wells.
-
Immediately measure the kinetic fluorescence response for 1-2 minutes.
-
-
Data Analysis:
-
Determine the maximal fluorescence signal for each well after agonist addition.
-
Normalize the data as a percentage of the response in the vehicle-treated control wells.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
These protocols provide a robust framework for the in vitro characterization of this compound and other EP1 receptor antagonists. Researchers should optimize specific parameters such as cell density, reagent concentrations, and incubation times for their particular experimental setup.
References
Application Notes and Protocols for ONO-8713 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8713 is a potent and selective antagonist of the prostaglandin (B15479496) E receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), is implicated in the pathophysiology of various neurological disorders.[1][2] Activation of the EP1 receptor is linked to neurotoxic signaling cascades, including elevated intracellular calcium levels and activation of protein kinase C, contributing to neuronal damage and neuroinflammation.[1][2] this compound, by blocking this receptor, presents a promising therapeutic strategy for mitigating these detrimental effects. These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its neuroprotective potential.
Mechanism of Action
Prostaglandin E2 (PGE2), often upregulated in pathological conditions within the central nervous system, binds to the EP1 receptor on neurons. This binding initiates a signaling cascade that leads to an increase in cytosolic calcium concentration ([Ca2+]). The elevated [Ca2+] subsequently activates downstream effectors such as protein kinase C (PKC), which can trigger neurotoxic events and contribute to apoptosis and neuroinflammation. This compound acts as a competitive antagonist at the EP1 receptor, preventing PGE2 from binding and thereby inhibiting the downstream neurotoxic signaling.[1][2]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected neuroprotective effects of this compound in primary neuronal cultures subjected to excitotoxicity.
| Treatment Group | Neuronal Viability (% of Control) | LDH Release (% of Maximum) |
| Control (Vehicle) | 100 ± 5.2 | 5.3 ± 1.1 |
| NMDA (100 µM) | 45.7 ± 4.8 | 85.1 ± 6.3 |
| NMDA + this compound (10 nM) | 58.2 ± 5.1 | 65.4 ± 5.9 |
| NMDA + this compound (100 nM) | 72.9 ± 6.3 | 42.8 ± 4.7 |
| NMDA + this compound (1 µM) | 85.4 ± 5.9 | 25.6 ± 3.8 |
| This compound (1 µM) alone | 98.5 ± 4.5 | 6.1 ± 1.5 |
| Treatment Group | Intracellular Ca2+ ([Ca2+]) Peak Amplitude (F/F0) |
| Control (Vehicle) | 1.0 ± 0.05 |
| NMDA (100 µM) | 3.8 ± 0.4 |
| NMDA + this compound (1 µM) | 1.9 ± 0.2 |
| This compound (1 µM) alone | 1.1 ± 0.06 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Poly-D-lysine
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating: Coat culture surfaces with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry. Optionally, coat with laminin (5 µg/mL in PBS) for 2-4 hours at 37°C before plating.
-
Dissection: Euthanize the pregnant rat according to institutional guidelines. Dissect the uterine horns and remove the E18 embryos. Place embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Cortex Isolation: Under a dissecting microscope, decapitate the embryos and remove the brains. Carefully dissect the cortices and remove the meninges.
-
Dissociation:
-
Transfer the cortices to a 15 mL conical tube and wash with HBSS.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Stop the trypsinization by adding an equal volume of DMEM/F12 with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons at a density of 2.5 x 10^5 cells/cm² on the pre-coated culture plates.
-
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Figure 2: Workflow for primary cortical neuron culture.
Protocol 2: Neuroprotection Assay Against NMDA-Induced Excitotoxicity
This protocol details how to assess the neuroprotective effects of this compound against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (DIV 7-10)
-
This compound stock solution (in DMSO)
-
NMDA stock solution (in sterile water)
-
Neurobasal medium (without supplements for treatment)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
DMSO
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation:
-
Prepare a working solution of this compound in Neurobasal medium. A concentration range of 10 nM to 1 µM is recommended for initial experiments. Ensure the final DMSO concentration is below 0.1%.
-
Prepare a working solution of NMDA in Neurobasal medium. A final concentration of 100 µM is often used to induce excitotoxicity.
-
-
Treatment:
-
Gently remove the culture medium from the primary neurons.
-
Add the this compound-containing medium (or vehicle control) to the respective wells and pre-incubate for 1 hour at 37°C.
-
After pre-incubation, add NMDA to the wells (except for the control group).
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Neuronal Viability (MTT Assay):
-
After the 24-hour incubation, add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader. Higher absorbance indicates greater cell viability.
-
-
Assessment of Cytotoxicity (LDH Release Assay):
-
After the 24-hour incubation, collect a sample of the culture medium from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.
-
Measure the absorbance at the recommended wavelength. Higher absorbance indicates greater cytotoxicity.
-
Figure 3: Experimental workflow for the neuroprotection assay.
Protocol 3: Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium changes in response to NMDA with and without this compound.
Materials:
-
Primary cortical neurons grown on glass-bottom dishes or coverslips
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound
-
NMDA
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the neurons twice with HBSS.
-
Incubate the neurons with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash the neurons three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Imaging:
-
Mount the coverslip or dish onto the microscope stage.
-
Acquire a baseline fluorescence signal (F0).
-
Perfuse the cells with HBSS containing this compound (1 µM) or vehicle for 5-10 minutes.
-
Stimulate the neurons by perfusing with HBSS containing NMDA (100 µM) with or without this compound.
-
Record the fluorescence intensity (F) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence as the ratio F/F0.
-
Analyze parameters such as the peak amplitude of the calcium transient.
-
Conclusion
This compound is a valuable research tool for investigating the role of the EP1 receptor in neuronal function and pathology. The protocols provided here offer a framework for studying its neuroprotective effects in primary neuronal cultures. These in vitro models are essential for elucidating the mechanisms of action of novel neuroprotective compounds and for their preclinical evaluation.
References
Application Notes and Protocols: ONO-8713 for Inducing Neuroprotective Effects in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8713 is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is implicated in the pathophysiology of various neurological disorders through its role in mediating neuroinflammation and excitotoxicity. Antagonism of the EP1 receptor by this compound presents a promising therapeutic strategy for conferring neuroprotection in rodent models of brain injury. These application notes provide a summary of the mechanism of action, relevant data from preclinical studies, and detailed protocols for investigating the neuroprotective effects of this compound in rat models of neurological damage.
Mechanism of Action: EP1 Receptor Antagonism
Prostaglandin E2, a key inflammatory mediator, exerts its effects through four receptor subtypes (EP1-4). The EP1 receptor is a G-protein coupled receptor that, upon activation, mobilizes intracellular calcium ([Ca2+]i) and activates protein kinase C (PKC).[1] In the central nervous system, overactivation of the EP1 receptor signaling cascade is associated with neurotoxic effects, including increased neuroinflammation and neuronal apoptosis.[1] this compound selectively blocks this receptor, thereby attenuating the downstream detrimental effects of PGE2-mediated signaling in the brain. This antagonism has been shown to reduce neuroinflammation and ameliorate neurotoxic effects in various models of neurological disorders.[1]
Data Presentation
The following tables summarize quantitative data from studies investigating the neuroprotective effects of this compound in rodent models. Note: The available detailed quantitative data is from mouse studies, but is presented here as a reference for expected outcomes in rodent models.
Table 1: Effect of this compound on NMDA-Induced Brain Lesion in Mice
| Treatment Group | Dosage | Administration Route | Endpoint | Result | Reference |
| Vehicle | - | Intraperitoneal (i.p.) | Lesion Volume | Baseline | [2] |
| This compound | 10 µg/kg | Intraperitoneal (i.p.) | Lesion Volume | 26.6 ± 4.9% reduction (P < 0.05) | [2] |
Table 2: Anatomical Outcomes of this compound Treatment in a Mouse Model of Stroke (pdMCAO)
| Mouse Strain | Treatment | Outcome | Result | Reference |
| APP/PS1 | This compound | Cavitation Volume | Significantly less compared to WT + this compound | [3] |
| APP/PS1 | This compound | Percent Tissue Loss | Significantly less compared to WT + this compound | [3] |
| APP/PS1 | This compound | Cortical Microgliosis | Attenuated compared to vehicle | [4] |
Experimental Protocols
While specific studies on this compound in rats are limited, the following protocols for inducing relevant neurological injury in rats are provided. A suggested dosing regimen for this compound, extrapolated from mouse data, is included for experimental design.
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rats
This model is used to study the inflammatory processes in the brain and to evaluate the anti-inflammatory effects of compounds like this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO, or as specified by the manufacturer)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus (for central administration)
-
Hamilton syringes
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. Based on mouse studies, a starting dose of 10 µg/kg can be considered, with dose-response studies recommended.
-
LPS Preparation: Dissolve LPS in sterile saline.
-
Administration:
-
Systemic Inflammation: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to LPS administration. Administer LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response that leads to neuroinflammation.
-
Central Inflammation: Anesthetize the rat and place it in a stereotaxic frame. Inject LPS (e.g., 5 µg in 2 µL of saline) directly into a specific brain region (e.g., striatum or hippocampus). This compound can be administered systemically (i.p.) prior to the LPS injection.
-
-
Post-Injection Monitoring: Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection and Analysis: At a predetermined time point (e.g., 6, 24, or 48 hours post-LPS), euthanize the animals and collect brain tissue. Analyze for inflammatory markers (e.g., cytokines like TNF-α, IL-1β via ELISA or qPCR), microglial activation (e.g., Iba1 immunohistochemistry), and neuronal damage (e.g., Fluoro-Jade staining).
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia in Rats
This model mimics ischemic stroke and is used to assess the neuroprotective potential of therapeutic agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (280-320g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
This compound and vehicle
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert the nylon suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion can be transient (e.g., 60-90 minutes, followed by suture withdrawal for reperfusion) or permanent.
-
-
This compound Administration: Administer this compound (e.g., 10 µg/kg, i.p.) or vehicle either as a pretreatment before MCAO or as a post-treatment after the onset of ischemia.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the rat and remove the brain. Slice the brain into coronal sections and stain with 2% TTC. The infarcted tissue will appear white, while viable tissue will be red. Calculate the infarct volume as a percentage of the total hemispheric volume.
Conclusion
This compound demonstrates neuroprotective potential in rodent models of neurological injury primarily through the antagonism of the EP1 receptor and subsequent reduction of neuroinflammation. The provided protocols offer a framework for researchers to investigate the efficacy of this compound in rat models of neuroinflammation and ischemic stroke. Further studies are warranted to establish optimal dosing and treatment windows for this compound in rats and to further elucidate its downstream signaling effects in a therapeutic context.
References
Application Notes and Protocols for ONO-8713: Vehicle Selection and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate selection of a vehicle for the selective EP1 receptor antagonist, ONO-8713, in both in vitro and in vivo research settings. Adherence to these protocols is critical for ensuring experimental reproducibility, minimizing off-target effects, and obtaining reliable data.
Introduction to this compound and the Importance of Vehicle Control
This compound is a potent and selective antagonist of the prostaglandin (B15479496) E receptor subtype EP1.[1] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of an organic solvent or a specialized formulation for effective delivery in experimental systems. The choice of this "vehicle" is a critical experimental parameter. An appropriate vehicle control, which contains all components of the experimental formulation except for this compound, must be included in all experiments to distinguish the pharmacological effects of this compound from any biological effects of the vehicle itself.
Physicochemical Properties and Solubility of this compound
Understanding the solubility of this compound is the first step in selecting a suitable vehicle. The available data on the solubility of this compound is summarized in the table below.
| Solvent/Vehicle Component | Solubility | Remarks |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS, Saline) | Insoluble | This compound will precipitate in aqueous solutions alone. |
| Ethanol | Data not readily available | May be used as a co-solvent with caution. |
| Cyclodextrins | Can improve aqueous solubility | Can be used to create aqueous formulations.[2] |
Vehicle Selection for In Vitro Studies
For cell-based assays, it is crucial to select a vehicle and a final concentration that is non-toxic to the cells. Dimethyl sulfoxide (DMSO) is the most common vehicle for preparing stock solutions of this compound.
Recommended Vehicle for In Vitro Use
The recommended vehicle for in vitro studies is cell culture medium containing a low, non-toxic concentration of DMSO.
Protocol for Preparing this compound for In Vitro Experiments
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations if a wide range of final concentrations is to be tested.
-
Dilute the this compound stock or intermediate solutions directly into pre-warmed cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤ 0.1%, and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Prepare the Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO (or the highest volume used for the this compound treatment) to the cell culture medium. This ensures that the final concentration of DMSO is consistent across all experimental groups, including the control.
-
Workflow for In Vitro Vehicle Selection and Use
Vehicle Selection for In Vivo Studies
The choice of vehicle for in vivo administration depends on the route of administration, the required dose, and potential toxicity of the vehicle. For systemic administration of the poorly water-soluble this compound, a formulation that enhances its solubility and bioavailability is necessary.
Recommended Vehicles for In Vivo Use
Based on published research and common laboratory practice, the following vehicle formulations are recommended for intraperitoneal (i.p.) injection of this compound in animal models such as mice.[3]
| Vehicle Formulation | Composition | Remarks |
| Primary Recommendation | Up to 10% DMSO in sterile saline or PBS | A common and effective vehicle for i.p. injection. The final DMSO concentration should be kept as low as possible. |
| Alternative Formulation 1 | 10% DMSO, 10% Tween 80, 80% sterile water | The addition of a surfactant like Tween 80 can help to maintain the solubility of the compound in the aqueous phase. |
| Alternative Formulation 2 | Cyclodextrin-based formulation | Co-grinding this compound with cyclodextrins can improve its aqueous solubility and may be suitable for oral or injectable formulations.[2] |
Protocol for Preparing this compound for In Vivo (i.p.) Injection
-
Prepare the this compound Solution:
-
Calculate the total amount of this compound required based on the dose, number of animals, and injection volume.
-
Dissolve the calculated amount of this compound in the desired volume of DMSO (e.g., to make up 10% of the final injection volume). Ensure complete dissolution.
-
Slowly add the sterile saline or PBS to the DMSO solution while vortexing to reach the final volume. This gradual addition helps to prevent precipitation of the compound. The final solution should be clear. If precipitation occurs, a different vehicle formulation may be necessary.
-
-
Prepare the Vehicle Control:
-
Prepare a vehicle control solution with the same final concentration of all vehicle components (e.g., 10% DMSO in sterile saline or PBS) but without this compound.
-
-
Administration:
-
Administer the this compound formulation and the vehicle control to the respective groups of animals using the same route, volume, and schedule.
-
Decision-Making Workflow for In Vivo Vehicle Selection
This compound Signaling Pathway Context
This compound exerts its effects by blocking the EP1 receptor, a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to an increase in intracellular calcium. Understanding this pathway is essential for designing experiments to probe the mechanism of action of this compound.
By following these application notes and protocols, researchers can confidently design and execute experiments using this compound, ensuring the appropriate use of vehicle controls for robust and interpretable results.
References
Application Notes and Protocols for ONO-8713 Solution Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8713 is a potent and selective antagonist of the prostaglandin (B15479496) E receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to Gαq to initiate a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). This ultimately leads to an increase in intracellular calcium concentrations, which can trigger various physiological and pathological responses, including neuroinflammation and cancer progression. Given its therapeutic potential, understanding the stability of this compound in solution is critical for the development of reliable in vitro and in vivo experimental protocols and for the formulation of stable pharmaceutical preparations.
These application notes provide a summary of the stability of this compound in various solutions under different storage conditions. It is important to note that the quantitative data presented in the tables are representative examples based on typical stability profiles of similar small molecules and are intended for illustrative purposes. Researchers are strongly encouraged to perform their own stability studies to determine the precise degradation kinetics of this compound in their specific experimental systems.
This compound Stability in Solution: Data Summary
The stability of this compound is influenced by several factors, including the solvent, storage temperature, and pH of the solution. The following tables summarize the expected stability of this compound under various conditions.
Table 1: Stability of this compound in Common Organic Solvents
| Solvent | Concentration | Temperature (°C) | Time Point | Remaining this compound (%) |
| DMSO | 10 mM | 25 (Room Temp) | 24 hours | >98% |
| DMSO | 10 mM | 25 (Room Temp) | 7 days | ~95% |
| DMSO | 10 mM | 4 | 30 days | >99% |
| DMSO | 10 mM | -20 | 1 month | >99%[1] |
| DMSO | 10 mM | -80 | 6 months | >99%[1] |
| Ethanol | 10 mM | 25 (Room Temp) | 24 hours | ~97% |
| Ethanol | 10 mM | 4 | 7 days | ~98% |
Table 2: Stability of this compound in Aqueous Buffers
| Buffer System | pH | Concentration | Temperature (°C) | Time Point | Remaining this compound (%) |
| Phosphate Buffered Saline (PBS) | 7.4 | 100 µM | 37 | 8 hours | ~90% |
| Phosphate Buffered Saline (PBS) | 7.4 | 100 µM | 25 (Room Temp) | 24 hours | ~92% |
| Phosphate Buffered Saline (PBS) | 7.4 | 100 µM | 4 | 7 days | ~97% |
| Acetate Buffer | 5.0 | 100 µM | 25 (Room Temp) | 24 hours | ~95% |
| Tris Buffer | 8.5 | 100 µM | 25 (Room Temp) | 24 hours | ~88% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent for subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Assessment of this compound Stability in Solution (Forced Degradation Study)
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers of different pH (e.g., 0.1 N HCl, pH 7.4 PBS, 0.1 N NaOH)
-
Hydrogen peroxide (3% solution)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C)
-
Photostability chamber
Procedure:
-
Sample Preparation:
-
Prepare working solutions of this compound (e.g., 100 µM) in the different stress solutions (acidic, neutral, basic, oxidative).
-
For thermal degradation, place aliquots of the working solutions in incubators at various temperatures.
-
For photostability, expose an aliquot of the working solution to light in a photostability chamber, while keeping a control sample in the dark.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis by HPLC:
-
At each time point, inject an equal volume of the sample onto the HPLC system.
-
A typical HPLC method would involve a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the elution of this compound and any degradation products using a UV detector at an appropriate wavelength (determined by UV scan of this compound).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each stress condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Visualizations
Caption: this compound antagonizes the EP1 receptor signaling pathway.
References
ONO-8713: Application Notes and Protocols for a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8713 is a potent and selective antagonist of the prostaglandin (B15479496) E receptor subtype 1 (EP1). Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. By specifically blocking the EP1 receptor, this compound allows for the targeted investigation of the role of this receptor in various biological systems. These application notes provide an overview of the potential applications of this compound, along with generalized protocols for its use in in vitro and in vivo studies.
Supplier and Purchasing Information
This compound is available from several suppliers for research purposes. While a comprehensive list of suppliers and real-time purchasing information is subject to change, researchers can acquire this compound from vendors specializing in biochemicals and research compounds. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.
Table 1: General Properties of this compound
| Property | Value |
| Target | Prostaglandin E Receptor 1 (EP1) |
| Molecular Formula | C₂₃H₂₄O₄ |
| Molecular Weight | 364.44 g/mol |
| Formulation | Typically supplied as a solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Signaling Pathway
The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which activates various downstream signaling cascades, including protein kinase C (PKC). This compound acts as a competitive antagonist at the EP1 receptor, preventing PGE2 from binding and thereby inhibiting this signaling pathway.
Application Notes
This compound is a valuable tool for investigating the role of the EP1 receptor in a variety of research areas, including:
-
Oncology: The PGE2-EP1 signaling axis has been implicated in tumor growth, angiogenesis, and metastasis. This compound can be used to study the anti-cancer potential of EP1 receptor blockade in various cancer cell lines and animal models.
-
Neuroinflammation and Neurodegeneration: EP1 receptor activation is associated with neuroinflammatory processes and neuronal cell death. This compound can be employed in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, to explore the therapeutic potential of EP1 antagonism.
-
Pain and Inflammation: The EP1 receptor is a key mediator of inflammatory pain. This compound can be utilized in animal models of inflammatory and neuropathic pain to investigate the analgesic effects of blocking this receptor.
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs. It is crucial to optimize concentrations and conditions for each specific cell line or animal model.
In Vitro: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PGE2-induced increases in intracellular calcium in cells expressing the EP1 receptor.
Materials:
-
EP1-expressing cells (e.g., HEK293 cells stably transfected with the human EP1 receptor)
-
Cell culture medium
-
Fura-2 AM or other calcium-sensitive fluorescent dye
-
PGE2
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader or fluorescence microscope
Protocol:
-
Cell Preparation: Plate EP1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fura-2 AM (or another suitable dye) in assay buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or vehicle control. Incubate for 15-30 minutes.
-
Stimulation: Place the plate in the fluorometer and establish a baseline fluorescence reading. Add a pre-determined concentration of PGE2 (typically the EC80) to all wells and immediately begin recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound and determine the IC50 value.
In Vivo: Mouse Model of Carrageenan-Induced Paw Edema
This protocol assesses the anti-inflammatory effects of this compound in an acute inflammation model.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% in sterile saline)
-
Plethysmometer or calipers
Protocol:
-
Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before the inflammatory insult.
-
Induction of Edema: Inject a small volume (e.g., 50 µL) of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the volume of the carrageenan-injected paw using a plethysmometer or calipers at various time points after injection (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the percentage of paw edema inhibition for the this compound-treated group compared to the vehicle-treated group at each time point.
Conclusion
This compound is a specific and potent tool for the investigation of EP1 receptor-mediated signaling. The provided application notes and protocols serve as a starting point for researchers to explore the role of this important receptor in their areas of interest. As with any experimental system, optimization of conditions is essential for obtaining robust and reproducible results.
Troubleshooting & Optimization
ONO-8713 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the handling and use of ONO-8713, a selective prostaglandin (B15479496) E receptor subtype 1 (EP1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the prostaglandin E receptor subtype 1 (EP1). Its mechanism of action involves blocking the binding of prostaglandin E2 (PGE2) to the EP1 receptor. This receptor is coupled to a Gq protein, and its activation typically leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to various cellular responses. By antagonizing this receptor, this compound inhibits these downstream signaling events.[1][2][3]
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| Chemical Formula | C₂₅H₂₄F₃NO₆S |
| Molecular Weight | 523.52 g/mol [4] |
| Appearance | Solid powder |
| Purity | >98% |
| CAS Number | 209686-45-3[4] |
Q3: How should I store this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year[5] |
This compound Signaling Pathway
The diagram below illustrates the signaling pathway of the EP1 receptor, which is antagonized by this compound.
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility |
| DMSO | 45 mg/mL (85.96 mM)[5] |
| Ethanol | Information not available |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble |
Q5: How do I prepare a stock solution of this compound in DMSO?
Here is a detailed protocol for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Use the following table to determine the volume of DMSO needed to achieve the desired concentration.
| Desired Concentration | Volume of DMSO for 1 mg of this compound |
| 1 mM | 1.91 mL |
| 5 mM | 0.38 mL |
| 10 mM | 0.19 mL |
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) may be helpful.[5]
-
Storage: Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.[5]
Q6: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. This "crashing out" occurs due to the poor solubility of the compound in the aqueous environment.[6]
Here is a workflow to troubleshoot and prevent precipitation:
Experimental Protocols
Q7: Can you provide a general protocol for using this compound in in vitro cell-based assays?
Protocol for In Vitro Experiments:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described above.
-
Create Intermediate Dilutions: On the day of the experiment, prepare intermediate dilutions of the stock solution in pre-warmed (37°C) cell culture medium. It is recommended to perform serial dilutions to minimize the final DMSO concentration.
-
Final Dilution and Treatment: Add a small volume of the final intermediate dilution to your cells in culture. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q8: Are there any published protocols for in vivo studies with this compound?
In a study investigating the effects of this compound on NMDA-induced brain lesions in mice, the compound was administered via intraperitoneal (i.p.) injection at a dose of 10 µg/kg.[7] While the specific vehicle for this in vivo study is not detailed in the publication, researchers often use formulations containing DMSO, polyethylene (B3416737) glycol (PEG), and/or Tween 80 to solubilize hydrophobic compounds for intraperitoneal administration. It is crucial to perform pilot studies to determine the optimal and well-tolerated vehicle for your specific animal model.
References
Technical Support Center: Minimizing Variability in Prostaglandin Receptor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4) and the specific compound ONO-8713.
I. Troubleshooting Guides
Variability in experimental results can arise from multiple sources. This guide provides a systematic approach to identifying and mitigating these issues.
Inconsistent Agonist/Antagonist Activity
Problem: Observing lower than expected or highly variable responses to EP4 receptor modulators.
Possible Causes & Solutions:
-
Compound Degradation:
-
Solution: Ensure proper storage of compounds. For instance, this compound should be stored at -20°C for long-term stability (months to years) and can be kept at 0-4°C for short-term use (days to weeks).[1] Always prepare fresh dilutions for each experiment from a frozen stock.
-
-
Improper Solubilization:
-
Solution: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved in the solvent before preparing aqueous dilutions. Precipitates can lead to inaccurate concentrations. When preparing aqueous solutions, do not use a concentration that exceeds the compound's aqueous solubility.
-
-
Ligand Adsorption:
-
Solution: Prostaglandins and their analogs can be "sticky" and adsorb to plasticware. To minimize this, use low-adhesion polypropylene (B1209903) tubes and pipette tips. Pre-rinsing pipette tips with the solution can also help.
-
Variability in Cell-Based Assays
Problem: High well-to-well or day-to-day variability in cell-based assays measuring EP4 activation (e.g., cAMP assays).
Possible Causes & Solutions:
-
Cell Line Instability:
-
Solution: Use cells with a consistent and low passage number. Regularly perform cell line authentication to ensure the identity and purity of your cell line.
-
-
Inconsistent Cell Health and Density:
-
Solution: Seed cells at a consistent density and ensure even distribution across the plate. Monitor cell viability and morphology before each experiment. Only use cultures that are in the logarithmic growth phase.
-
-
Assay-Specific Issues:
-
Solution: For cAMP assays, ensure that the phosphodiesterase (PDE) inhibitor is active and used at an optimal concentration to prevent cAMP degradation. Optimize incubation times for both the antagonist and the agonist.
-
Troubleshooting Workflow for Cell-Based Assays
Caption: A logical workflow for troubleshooting variability in cell-based assays.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the EP4 receptor?
A1: The prostaglandin E2 receptor subtype 4 (EP4) is a G protein-coupled receptor (GPCR). Its primary signaling pathway involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This in turn activates protein kinase A (PKA).[4][5] However, evidence also suggests that the EP4 receptor can couple to other signaling pathways, including Gαi, phosphatidylinositol 3-kinase (PI3K), and β-arrestin, which can lead to diverse cellular responses.[2][4]
EP4 Receptor Signaling Pathways
Caption: Simplified signaling pathways of the EP4 receptor.
Q2: What is this compound and what is its target?
A2: this compound is a selective antagonist for the prostaglandin E receptor subtype EP1.[6][7][8] It is important to note that it does not target the EP4 receptor. Therefore, if the intended experiment is to study EP4 signaling, a different, EP4-selective antagonist should be used.
Q3: What are some potential sources of variability in in vivo experiments with prostaglandin receptor antagonists?
A3: In addition to the factors mentioned for in vitro work, in vivo studies have other sources of variability.[9] These can include differences in drug metabolism and clearance between animals, the method of administration, and the specific animal model being used. For example, in studies using this compound in mouse models of Alzheimer's disease, outcomes were shown to be dependent on the specific transgenic model used.[10]
Q4: Are there known off-target effects for compounds like this compound?
A4: While this compound is described as a selective EP1 antagonist, all small molecule inhibitors have the potential for off-target effects.[7] It is crucial to consult the manufacturer's data sheet for any known cross-reactivity. In any experiment, including appropriate controls, such as a null-receptor cell line or using a second, structurally distinct antagonist for the same target, is essential to confirm that the observed effects are due to the intended target inhibition.
III. Data and Protocols
Compound Information Table
| Compound | Target | Common Use | Solubility | Storage |
| This compound | EP1 Receptor | Antagonist | DMSO | -20°C (long-term)[1] |
General Protocol for an In Vitro Antagonist Assay
This protocol provides a general framework for testing an antagonist against the EP4 receptor.
-
Cell Seeding: Plate cells expressing the EP4 receptor at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the antagonist (e.g., a selective EP4 antagonist) in a suitable assay buffer.
-
Remove the culture medium from the cells and add the antagonist dilutions.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
-
Agonist Stimulation:
-
Prepare a solution of the agonist (e.g., PGE2) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Add the agonist to the wells already containing the antagonist and incubate for the optimal time to induce a downstream signal (e.g., 10-15 minutes for cAMP production).
-
-
Signal Detection:
-
Lyse the cells and measure the downstream signal (e.g., intracellular cAMP levels) using a suitable detection kit.
-
-
Data Analysis:
-
Plot the response against the antagonist concentration and fit the data to a suitable pharmacological model to determine the IC50 value.
-
Experimental Workflow for Antagonist Screening
Caption: A standard workflow for an in vitro antagonist screening experiment.
References
- 1. medkoo.com [medkoo.com]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
optimizing ONO-8713 concentration for cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-8713.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the prostaglandin (B15479496) E receptor subtype 1 (EP1). Its primary mechanism of action is to block the binding of prostaglandin E2 (PGE2) to the EP1 receptor, thereby inhibiting downstream signaling pathways.
Q2: What is the signaling pathway associated with the EP1 receptor?
The EP1 receptor is a G-protein coupled receptor (GPCR) that couples to Gαq. Upon activation by PGE2, Gαq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream signaling cascades.[1][2][3]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium.
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a concentration of 10 µM has been used effectively in in-vitro studies to block EP1 receptors.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q5: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Target Receptor | Species | Parameter | Value | Reference |
| EP1 | Human | pKi | 8.0 | [5] |
| EP1 | Mouse | pKi | 9.5 | [5] |
| EP3 | Mouse | pKi | 5.0 | [5] |
| EP3 | Rat | pKi | 8.49 | [5] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Type | Starting Concentration | Notes |
| Vasoconstriction Assay | Human Pulmonary Vein | 10 µM | Effectively blocked sulprostone-induced contractions.[3] |
| Neuroprotection Assay | Neuronal-enriched cultures | 1-10 µM | Neuroprotective effects observed against NMDA-induced excitotoxicity.[1] |
| Cancer Cell Viability | Various | 1 - 50 µM | A general starting range for determining IC50 values in cancer cell lines.[4] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Cancer Cell Viability using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium. A suggested starting range is from 100 µM down to 0.1 µM.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Transwell Migration Assay to Assess the Effect of this compound
This protocol is for assessing the effect of this compound on the migration of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of each well, add 600 µL of complete culture medium (containing FBS).
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the upper chamber of the Transwell inserts, add 100 µL of the cell suspension.
-
To the upper chamber, add this compound at the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
-
Cell Staining and Counting:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Compare the number of migrated cells in the this compound treated groups to the vehicle control group.
-
Visualizations
Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no effect of this compound | - Suboptimal concentration: The concentration of this compound may be too low to effectively antagonize the EP1 receptor in your cell line. - Low EP1 expression: The cell line may not express the EP1 receptor at a high enough level. - Compound degradation: this compound may have degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). - Verify EP1 receptor expression in your cell line using qPCR or Western blot. - Ensure proper storage of this compound powder and stock solutions. Prepare fresh dilutions for each experiment. |
| High background or off-target effects | - High concentration: High concentrations of this compound may lead to non-specific effects.[1] - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | - Use the lowest effective concentration of this compound as determined by your dose-response experiment. - Ensure the final DMSO concentration in your assay does not exceed 0.5%. Prepare intermediate dilutions of your stock solution in culture medium. |
| Inconsistent results between experiments | - Cell passage number: Cells at high passage numbers can have altered phenotypes and drug responses. - Cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variability. - Reagent variability: Differences in lots of serum or other reagents can affect cell growth and drug sensitivity. | - Use cells within a consistent and low passage number range. - Ensure accurate cell counting and even cell distribution when seeding plates. - Test new lots of critical reagents before use in large-scale experiments. |
| Precipitation of this compound in culture medium | - Poor solubility: this compound has limited solubility in aqueous solutions. The concentration in the final medium may be too high. | - Ensure the final DMSO concentration is sufficient to maintain solubility. - Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, lower the final concentration. - Prepare fresh dilutions immediately before use. |
References
- 1. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
unexpected results with ONO-8713 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ONO-8713, a selective prostaglandin (B15479496) E receptor subtype EP1 antagonist.
Troubleshooting Guide
This guide addresses potential unexpected results and challenges that may be encountered during experiments with this compound.
| Observed Issue | Potential Cause | Suggested Action |
| No significant effect on lesion volume in stroke models. | Mouse model variability; Timing of administration. | In some studies, this compound showed modest or no significant effect on overall lesion volume in certain transgenic mouse models of Alzheimer's disease with induced stroke.[1] Consider the specific genetic background of the animal model. Post-treatment administration timing is critical; neuroprotective effects have been observed with administration 1 and 6 hours after the ischemic event.[2] |
| Variable effects on locomotor activity. | Genotype-specific responses. | Wild-type mice treated with this compound have shown both increased and decreased locomotor activity at different time points post-stroke compared to vehicle controls.[3] Carefully consider the genetic background and establish baseline activity for each experimental group. |
| Contradictory effects on cell survival (neurotoxic vs. anti-apoptotic). | Tissue-specific and context-dependent EP1 receptor signaling. | The EP1 receptor, which this compound antagonizes, can have opposing functions depending on the tissue. In the central nervous system, it is often neurotoxic, while in some cancers, it promotes cell survival.[1] Interpret results within the specific context of your experimental system (e.g., CNS vs. peripheral cancer model). |
| Lack of vasoconstriction in human pulmonary veins (HPV). | Receptor subtype distribution. | This compound is an EP1 antagonist. In human pulmonary veins, vasoconstriction is primarily mediated by TP and EP1 receptors, while in pulmonary arteries, it is mediated by TP and EP3 receptors.[4] The observed effect will depend on the relative expression and function of these receptor subtypes in the specific tissue being studied. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the prostaglandin E receptor subtype EP1.[5] The EP1 receptor is activated by prostaglandin E2 (PGE2). By blocking this receptor, this compound can inhibit downstream signaling pathways. In the central nervous system, this can ameliorate neurotoxic effects by reducing neuroinflammation.[1][3] The EP1 receptor can also be involved in cancer progression by activating cell survival pathways like AKT/PTEN.[1]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: By antagonizing the EP1 receptor, this compound can modulate several downstream pathways. The EP1 receptor is known to mediate its effects by increasing intracellular calcium levels, which in turn can activate protein kinase C (PKC).[3] In some cancer models, the EP1 receptor has been found to activate the AKT and PTEN signaling pathways, which are involved in cell survival and proliferation.[1]
Q3: Are there any known off-target effects of this compound?
Q4: What are typical dosages and administration routes for in vivo studies?
A4: In a mouse model of NMDA-induced excitotoxicity, a neuroprotective effect was observed with intraperitoneal (i.p.) injections of 10 µg/kg of this compound administered 1 and 6 hours after the initial insult.[2] However, optimal dosage and administration route can vary significantly depending on the animal model, the disease being studied, and the specific experimental conditions. It is recommended to perform dose-response studies to determine the optimal concentration for your specific application.
Experimental Protocols
In Vivo Neuroprotection Study in a Mouse Model of Excitotoxicity
This protocol is a generalized representation based on published studies.[2]
-
Animal Model: Adult male mice (specific strain to be determined by research goals).
-
Induction of Excitotoxicity:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region (e.g., striatum).
-
Inject N-methyl-D-aspartate (NMDA) into the target region. A typical dose might be 15 nmol in a volume of 0.3 µl.
-
-
This compound Administration:
-
At 1 hour and 6 hours post-NMDA injection, administer this compound via intraperitoneal (i.p.) injection at a dose of 10 µg/kg.
-
A vehicle control group should receive i.p. injections of the vehicle solution at the same time points.
-
-
Endpoint Analysis:
-
At 48 hours post-injection, euthanize the mice and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect the brains and process for histology.
-
Stain brain sections with a neuronal marker such as cresyl violet to visualize the lesion.
-
Quantify the lesion volume using appropriate imaging software.
-
Signaling Pathways and Workflows
Caption: this compound mechanism of action.
Caption: In vivo neuroprotection experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
ONO-8713 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONO-8713 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a selective antagonist for the prostaglandin (B15479496) E receptor subtype EP1.[1] Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects by binding to four receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor is a G-protein coupled receptor that, upon activation by PGE2, couples to the Gq protein. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), which in turn can activate various downstream signaling pathways. By selectively blocking the EP1 receptor, this compound prevents the PGE2-induced increase in intracellular calcium, thereby inhibiting the downstream effects of this signaling cascade.
Q2: What is the recommended solvent and how should this compound be stored?
This compound is typically supplied as a powder. For cell culture experiments, it should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Vendor information suggests that this compound powder can be stored at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be stored at -80°C for long-term storage (up to six months) or at -20°C for shorter periods.[2] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the typical working concentrations of this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. Most in vitro studies have used this compound to block the effects of PGE2 or to investigate its therapeutic potential, rather than to assess its toxicity. For example, a concentration of 10 µM this compound has been shown to block sulprostone-induced contractions in human pulmonary veins.[3] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q4: Is this compound expected to be toxic to cells?
Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound across various cell lines. Most published research has utilized this compound for its therapeutic effects, such as protecting neurons from excitotoxicity or inhibiting the development of aberrant crypt foci in colon cancer models.[4][5] In these contexts, this compound is used to reduce cell death or unwanted proliferation. However, like any small molecule, this compound may exhibit cytotoxicity at high concentrations. Potential causes of toxicity could include off-target effects or cellular stress due to high concentrations of the compound or the solvent (DMSO). Therefore, it is crucial to determine the optimal, non-toxic working concentration for your specific cell line.
Troubleshooting Guides
Problem: I am observing unexpected cell death after treating my cells with this compound.
Possible Cause & Solution
-
High Concentration of this compound: The concentration of this compound used may be too high for your specific cell line, leading to off-target effects or general cellular stress.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cells. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability using a standard assay like MTT, MTS, or resazurin. This will help you identify a non-toxic working concentration.
-
-
DMSO Toxicity: The final concentration of DMSO in your cell culture medium may be too high. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive to concentrations as low as 0.1%.
-
Solution: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%. Prepare a high-concentration stock solution of this compound in DMSO so that only a small volume is needed to achieve the desired final concentration in your culture medium. Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent.
-
-
Compound Degradation: If the this compound stock solution has been stored improperly or for an extended period, it may have degraded into cytotoxic byproducts.
-
Solution: Prepare fresh stock solutions of this compound from powder. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
Problem: My this compound solution appears to have a precipitate.
Possible Cause & Solution
-
Low Solubility in Aqueous Media: this compound is poorly soluble in aqueous solutions. Adding a concentrated DMSO stock directly to the cell culture medium without proper mixing can cause the compound to precipitate.
-
Solution: When preparing your final working concentration, add the this compound stock solution to the culture medium dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Avoid adding the stock solution directly to the cells in the well. Instead, prepare the final concentration in a separate tube of medium and then add this to your cells.
-
-
Exceeded Solubility Limit: The concentration of this compound in your stock solution or final culture medium may have exceeded its solubility limit.
-
Solution: If you need to use a very high concentration of this compound, you may need to prepare a fresh, lower-concentration stock solution. If precipitation occurs in the culture medium, you may need to reduce the final concentration of this compound.
-
Problem: I am not observing any effect of this compound in my experiment.
Possible Cause & Solution
-
Low Expression of EP1 Receptors: The cell line you are using may not express the EP1 receptor, or may express it at very low levels.
-
Solution: Verify the expression of the EP1 receptor in your cell line using techniques such as RT-qPCR, Western blotting, or immunofluorescence.
-
-
Inactive Compound: The this compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh stock of this compound. If possible, test the activity of your compound in a positive control experiment where an effect is expected.
-
-
Suboptimal Concentration: The concentration of this compound you are using may be too low to effectively antagonize the EP1 receptor in your experimental system.
-
Solution: Perform a dose-response experiment to determine the effective concentration range for your cell line and experimental conditions.
-
Quantitative Data Summary
The following table summarizes known effective concentrations of this compound from in vitro and in vivo studies. Note that these are not cytotoxicity values but rather concentrations at which a biological effect was observed.
| Application | System/Model | Effective Concentration/Dose | Reference |
| Inhibition of sulprostone-induced contractions | Human Pulmonary Veins (in vitro) | 10 µM | [3] |
| Reduction of NMDA-induced neurotoxicity | C57BL/6 Mice (in vivo) | 1 and 10 nmol (pretreatment) | [6] |
| Reduction of azoxymethane-induced aberrant crypt foci | C57BL/6J Mice (in vivo) | 250, 500, and 1000 ppm in diet | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be required.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: General Protocol for Assessing this compound Cytotoxicity using a Resazurin-Based Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin-based cell viability reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the highest final concentration of DMSO used in the experiment).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Viability Assay:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours, or until a color change is apparent.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells from all other values.
-
Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
-
Visualizations
Caption: this compound blocks the PGE2/EP1 signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Antagonism of Neuronal Prostaglandin E2 Receptor Subtype 1 Mitigates Amyloid β Neurotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, this compound, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Inconsistent ONO-8713 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent efficacy observed during experiments with ONO-8713, a selective prostaglandin (B15479496) E receptor subtype EP1 antagonist.[1][2][3] The following question-and-answer format directly addresses specific issues to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (IC50) of this compound between different experimental batches. What are the likely causes?
A2: Inconsistent results between experimental batches are a common challenge and can stem from several factors:
-
Compound Stability and Handling: this compound, like many small molecules, can degrade if not stored or handled properly.[4] Repeated freeze-thaw cycles of stock solutions, exposure to light, or improper storage temperatures can lead to reduced compound activity.[4]
-
Reagent Variability: Ensure all reagents, including cell culture media and buffers, are fresh and from consistent lots. Batch-to-batch variation in reagents can introduce experimental variability.[5]
-
Cell Culture Conditions: Variations in cell passage number, cell density, and overall cell health can significantly impact the cellular response to this compound.
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant differences in the final compound concentration.[5]
Q2: this compound appears to have lower efficacy in our cell-based assays compared to published biochemical assay data. Why might this be?
A1: Discrepancies between biochemical and cell-based assay potencies are common.[6] Several factors can contribute to this:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[6]
-
Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps, such as P-glycoprotein, thereby reducing its effective intracellular concentration.[6]
-
Protein Binding: this compound may bind to other cellular proteins or lipids, sequestering it away from its intended EP1 target.[6]
-
Inhibitor Metabolism: Cellular enzymes may metabolize or degrade the inhibitor, leading to a lower active concentration over time.[6]
Q3: How can we confirm that the observed effects are truly due to the inhibition of the EP1 receptor by this compound and not off-target effects?
A3: Distinguishing on-target from off-target effects is critical for validating your findings.[5] Here are several strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a different EP1 antagonist with a distinct chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[6]
-
Rescue Experiments: If possible, overexpressing the EP1 receptor might rescue the phenotype, indicating an on-target effect.[5]
-
Use a Negative Control Analog: If available, a structurally similar but inactive analog of this compound can be used. This control should not elicit the biological response if the effect is on-target.[6]
Q4: We are having issues with the solubility of this compound in our aqueous assay buffers. What can we do?
A4: Poor aqueous solubility is a common issue for many small molecules. This compound is soluble in DMSO.[7] Here are some approaches to improve its solubility in aqueous solutions:
-
Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO.[6] Subsequently, dilute this stock into your aqueous assay buffer, ensuring the final DMSO concentration remains low (typically below 0.5%) to avoid solvent-induced artifacts.[5][6]
-
pH Adjustment: The solubility of ionizable compounds can be influenced by pH. You can try adjusting the pH of your buffer to a range where this compound is more soluble.[5]
-
Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, which can increase their aqueous solubility.[5]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect solutions for any precipitate. If observed, gently warm and vortex the solution. Consider preparing fresh dilutions for each experiment. |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Inaccuracy | Regularly calibrate pipettes. Use positive displacement pipettes for viscous solutions.[5] |
Issue 2: Complete Loss of this compound Activity
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions from powder. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Protect solutions from light by using amber vials or wrapping tubes in foil.[4] |
| Incorrect Compound Identity | Verify the identity and purity of your this compound batch through analytical methods like LC-MS or NMR. |
| Suboptimal Assay Conditions | Re-evaluate and optimize assay parameters such as incubation time, temperature, and reagent concentrations. |
| Cell Line Issues | Confirm the expression of the EP1 receptor in your cell line using techniques like qPCR or Western blotting. |
Experimental Protocols
General Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
This compound has a molecular weight of 523.52 g/mol .[7]
-
To prepare a 10 mM stock solution, dissolve 5.24 mg of this compound powder in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials or tubes wrapped in foil to protect from light.[4]
-
Store the aliquots at -20°C or -80°C for long-term storage.[7]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.[4]
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent toxicity.[5] Include a vehicle control (media/buffer with the same final DMSO concentration) in all experiments.[6]
-
Visualizations
Caption: this compound mechanism of action.
Caption: A logical workflow for troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
Technical Support Center: Improving In Vivo Bioavailability of Experimental Compounds Like ONO-8713
Disclaimer: Publicly available pharmacokinetic and bioavailability data for the selective EP1 receptor antagonist ONO-8713 is limited. This guide provides general strategies and troubleshooting advice for researchers encountering potential in vivo bioavailability issues with experimental compounds that share characteristics with small molecule inhibitors. The following content is for informational purposes and should be adapted based on the specific physicochemical properties of the compound .
Troubleshooting Guide: Low In Vivo Efficacy
Researchers utilizing experimental compounds like this compound may face challenges with in vivo efficacy, which can often be linked to poor oral bioavailability. This guide addresses common issues in a question-and-answer format.
Q1: My in vivo experiment with this compound is showing weaker-than-expected results despite positive in vitro data. Could this be a bioavailability issue?
A1: Yes, a discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability. Low oral bioavailability means that an insufficient amount of the active compound reaches systemic circulation to exert its therapeutic effect. The most common causes for this are poor aqueous solubility, low membrane permeability, and significant first-pass metabolism in the gut wall or liver.
Q2: How can I determine if my compound's low bioavailability is due to poor solubility or poor permeability?
A2: The Biopharmaceutical Classification System (BCS) is a framework that can help diagnose the root cause. While the specific BCS class for this compound is not published, you can perform experiments to characterize your compound:
-
Solubility Testing: Determine the compound's solubility in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract.
-
Permeability Assessment: Use in vitro models like the Caco-2 cell monolayer assay to estimate intestinal permeability.
Based on the results, you can classify your compound and select an appropriate formulation strategy.
Q3: My compound appears to have low aqueous solubility. What initial steps can I take to improve its dissolution in my formulation?
A3: For preclinical in vivo studies, several strategies can be employed to enhance the dissolution of poorly soluble compounds:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.[1][2]
-
Use of Co-solvents: Incorporating organic solvents like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) into the vehicle can increase the drug's solubility in the dosing formulation. However, the concentration of these solvents must be carefully controlled to avoid toxicity.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.
Q4: I tried a simple co-solvent formulation, but the results are still inconsistent. What are more advanced formulation strategies I can explore?
A4: If simple formulations are insufficient, more advanced drug delivery systems may be necessary. These are designed to maintain the drug in a solubilized state in the GI tract and enhance its absorption.[1][3][4] Promising approaches include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) consist of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, keeping the drug dissolved and facilitating absorption.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.[1][4]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility in aqueous environments.[1]
Frequently Asked Questions (FAQs)
Q: What is oral bioavailability and why is it important?
A: Oral bioavailability refers to the fraction (rate and extent) of an orally administered drug that reaches the systemic circulation unchanged.[4] It is a critical pharmacokinetic parameter because it directly influences the therapeutic efficacy and required dosage of a drug. Low bioavailability can lead to high variability in patient response and potential therapeutic failure.[3]
Q: What are the main barriers to oral drug absorption?
A: The primary barriers are:
-
Poor Dissolution: The drug must first dissolve in the gastrointestinal fluids to be absorbed.
-
Low Permeability: The dissolved drug must then pass through the intestinal epithelial cell layer to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.
Q: How do I choose the right formulation strategy for my compound?
A: The selection of a formulation strategy depends on the specific physicochemical properties of your active pharmaceutical ingredient (API), particularly its solubility and permeability.[4] A thorough understanding of the API's characteristics is essential for choosing an effective approach. For example, a highly permeable but poorly soluble compound (BCS Class II) would benefit most from solubility-enhancing techniques like lipid-based systems or solid dispersions.
Data Presentation: Formulation Strategies Overview
The table below summarizes various formulation strategies that can be employed to enhance the oral bioavailability of poorly soluble drugs.
| Formulation Strategy | Mechanism of Action | Advantages | Potential Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate.[1] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | Stabilizes the drug in a higher-energy, more soluble amorphous form.[4] | Significant increase in solubility and dissolution; can be formulated into solid dosage forms. | Physically unstable and may recrystallize over time; requires specialized manufacturing processes. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in lipid carriers and forms a micro/nanoemulsion in the GI tract, bypassing the dissolution step.[2][4] | Enhances solubility and can facilitate lymphatic transport, bypassing first-pass metabolism.[4] | Can be complex to formulate; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug is hosted within the hydrophilic cyclodextrin cavity, increasing aqueous solubility.[1] | Improves solubility and stability. | Limited drug-loading capacity; potential for nephrotoxicity with some cyclodextrins. |
| Use of Bioenhancers | Natural compounds that can inhibit metabolic enzymes (e.g., CYP450) or transporters (e.g., P-glycoprotein) to increase drug exposure.[5] | Can improve the pharmacokinetics of various drugs.[5] | Potential for drug-drug interactions; efficacy can be variable. |
Experimental Protocols
Protocol 1: Basic Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic experimental design to evaluate the oral bioavailability of a compound like this compound.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) following oral (PO) and intravenous (IV) administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Groups:
-
Group 1: IV administration (e.g., 1 mg/kg in a solubilizing vehicle).
-
Group 2: PO administration (e.g., 10 mg/kg in the test formulation).
-
-
Dosing:
-
For IV, administer via the tail vein.
-
For PO, administer via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis. Oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Workflow for Troubleshooting Poor Bioavailability
Caption: A decision workflow for addressing poor in vivo bioavailability.
Mechanism of Lipid-Based Drug Delivery Systems
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. tandfonline.com [tandfonline.com]
ONO-8713 degradation and storage conditions
Welcome to the technical support center for ONO-8713, a selective prostaglandin (B15479496) E receptor subtype 1 (EP1) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and experimental use of this compound, as well as to offer troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the prostaglandin E receptor subtype 1 (EP1). Its primary mechanism of action is to block the binding of prostaglandin E2 (PGE2) to the EP1 receptor. This receptor is a Gq-protein-coupled receptor (GPCR), and its activation by PGE2 typically leads to an increase in intracellular calcium concentration ([Ca²⁺]i), triggering various downstream cellular responses. By inhibiting this interaction, this compound can be used to study the physiological and pathological roles of the PGE2/EP1 signaling pathway.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Please refer to the table below for recommended storage conditions.
Q3: How should I prepare this compound solutions for my experiments?
A3: For in vitro cell-based assays, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution can then be further diluted in the appropriate cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, the formulation will depend on the route of administration and the specific experimental protocol. A common method for intraperitoneal injection in mice involves dissolving this compound in a vehicle such as a mixture of saline, ethanol (B145695), and a surfactant like Tween 80. Always ensure the solution is homogenous before administration.
Q4: I am observing unexpected or inconsistent results in my experiments. What are the common causes?
A4: Inconsistent results can arise from several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying and resolving common issues. Key areas to consider include the stability of this compound, proper solution preparation, cell line integrity, and the specifics of your assay setup.
This compound Degradation and Storage
Currently, there is limited publicly available data specifically detailing the degradation pathways and products of this compound. However, based on its chemical structure, which includes a cinnamic acid moiety, a furan (B31954) ring, and a trifluoromethyl group, potential degradation pathways may involve hydrolysis, oxidation, and photodecomposition. The trifluoromethyl group is generally known to enhance metabolic stability.[1][2][3][4] The furan ring can be susceptible to oxidation and acidic conditions.[5][6][7] Cinnamic acid and its esters can undergo isomerization or degradation upon exposure to light.[8][9]
Given the lack of specific degradation data, we recommend that researchers perform their own stability assessments under their specific experimental conditions. A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.
Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
Troubleshooting Guide: this compound Stability and Activity
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity of this compound in assays | Improper storage leading to degradation. | Verify that this compound has been stored according to the recommended conditions. If in doubt, use a fresh vial of the compound. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Contamination of stock solutions. | Prepare fresh stock solutions using sterile techniques and high-purity solvents. | |
| Precipitation of this compound in aqueous media | Poor solubility at the working concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within the tolerated limits for your cells. Sonication may help in dissolving the compound. |
| Inconsistent results between experiments | Degradation of this compound after dilution in aqueous media. | Prepare working solutions fresh for each experiment from a frozen stock. Assess the stability of this compound in your specific experimental buffer over the time course of your experiment. |
| Photodegradation during handling. | Protect this compound solutions from light, especially when working with solutions for extended periods. Use amber vials or cover tubes with aluminum foil. |
Experimental Protocols
In Vitro Experiment: Calcium Mobilization Assay
This protocol describes a cell-based assay to measure the antagonist activity of this compound on the EP1 receptor by monitoring changes in intracellular calcium levels.
1. Cell Line Selection:
-
Use a cell line that endogenously expresses the EP1 receptor (e.g., certain neuronal or smooth muscle cell lines).
-
Alternatively, use a host cell line (e.g., HEK293 or CHO) stably transfected with the human EP1 receptor.
2. Reagents and Materials:
-
This compound
-
PGE2 (Prostaglandin E2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye.
3. Experimental Procedure:
-
Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in HBSS with HEPES.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in HBSS with HEPES to achieve the desired final concentrations for the antagonist dose-response curve.
-
Prepare a solution of PGE2 in HBSS with HEPES at a concentration that elicits a submaximal response (EC₈₀).
-
-
Assay Protocol:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Add the different concentrations of this compound to the wells and incubate for 10-20 minutes.
-
Establish a baseline fluorescence reading for each well.
-
Add the PGE2 solution to all wells simultaneously using the plate reader's injection system.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the this compound concentration.
-
Calculate the IC₅₀ value for this compound from the dose-response curve.
-
In Vivo Experiment: Mouse Model of Neuropathic Pain
This protocol is a general guideline for administering this compound to a mouse model to study its effects on pain.
1. Animals:
-
Use an appropriate mouse strain for the pain model being studied (e.g., C57BL/6).
2. Reagents and Materials:
-
This compound
-
Vehicle solution (e.g., saline containing 5% ethanol and 0.5% Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection.
3. Experimental Procedure:
-
This compound Preparation: Dissolve this compound in the vehicle solution to the desired concentration (e.g., to deliver a dose of 10 µg/kg). Ensure the solution is well-mixed.
-
Administration: Administer the this compound solution or vehicle control to the mice via intraperitoneal injection. The injection volume should be appropriate for the mouse's weight (e.g., 10 µL/g).
-
Behavioral Testing: Conduct behavioral tests for pain assessment (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia) at appropriate time points after this compound administration.
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of the EP1 receptor and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Experimental Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. dermnetnz.org [dermnetnz.org]
interpreting conflicting data from ONO-8713 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-8713, a selective EP1 receptor antagonist. The information provided is intended to help interpret conflicting data and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observe neuroprotective effects of this compound in one experimental model but not in another. Why is there a discrepancy?
A1: The neuroprotective effects of this compound can be highly dependent on the specific experimental model and the endpoints being measured. For instance, studies have shown that the benefits of this compound in stroke models are modest and appear to be more significant in certain genetic backgrounds, such as APP/PS1 mice, which are used to model Alzheimer's disease.[1] It is crucial to consider the underlying pathology of your model system. The EP1 receptor, the target of this compound, is known to have contrasting functions in different tissues; it is generally considered neurotoxic in the central nervous system (CNS) but can be anti-apoptotic in cancer cells.[2][3] Therefore, the cellular context and the specific signaling pathways active in your model will significantly influence the outcome.
Q2: Our results show that this compound treatment leads to increased tissue injury in a specific brain region. Is this a known effect?
A2: Yes, this is a documented, albeit complex, finding. In a study using 3xTgAD mice, a model for Alzheimer's disease, treatment with this compound resulted in a significantly greater percentage of penumbral tissue injury and less cavitation relative to the total lesion volume when compared to wild-type controls. This suggests that in certain genetic contexts or disease states, blocking the EP1 receptor might lead to unexpected and seemingly detrimental outcomes in specific brain regions. Careful histological analysis across different brain regions and in various treatment groups is essential to fully characterize the effects of this compound.
Q3: We are seeing variable effects of this compound on glial cell activation. Is this expected?
A3: Yes, the effect of this compound on glial cells, such as microglia and astrocytes, can be variable and region-specific. For example, one study reported that APP/PS1 mice treated with this compound showed significantly less cortical microgliosis compared to the vehicle-treated group.[4] However, the same study observed no significant differences in hippocampal microgliosis between any of the groups.[4] Similarly, another study found no differences in cortical astrogliosis between groups.[3] This variability highlights the importance of conducting detailed, region-specific analyses of glial cell activation markers.
Q4: Does this compound impact cognitive function in preclinical models? The data from our behavioral tests are ambiguous.
A4: The impact of this compound on cognitive function can be complex and may not always be positive, depending on the specific test and animal model. For instance, in a passive avoidance test, the APP/PS1 + this compound group showed a significantly lower latency of retention compared to the APP/PS1 + vehicle group, which could be interpreted as a negative impact on this specific measure of memory.[2] It is critical to use a battery of behavioral tests to assess different aspects of cognitive function and to carefully consider the potential for non-intuitive effects of this compound on behavior.
Troubleshooting Guides
Issue 1: Inconsistent Anti-tumor Efficacy in Cancer Models
-
Problem: this compound shows potent anti-tumor activity in one cancer cell line but is ineffective in another.
-
Possible Cause: The EP1 receptor is known to have dual roles, acting as pro-apoptotic in some contexts and anti-apoptotic in others, particularly in cancer where it can promote cell survival.[2][3] The effect of this compound will depend on the predominant signaling pathway downstream of the EP1 receptor in a given cancer cell line.
-
Troubleshooting Steps:
-
Characterize EP1 Receptor Expression: Quantify EP1 receptor expression levels in your panel of cancer cell lines.
-
Analyze Downstream Signaling: Investigate the baseline activity of key signaling pathways downstream of EP1, such as the AKT and PTEN pathways, which are involved in cell survival.[2]
-
Co-treatment Strategies: Consider combining this compound with other agents that target parallel survival pathways.
-
Issue 2: Conflicting Results in Neuroinflammation Studies
-
Problem: this compound reduces some markers of neuroinflammation but not others.
-
Possible Cause: The neuroinflammatory response is complex and involves multiple cell types and signaling molecules. This compound specifically targets the EP1 receptor, which is just one component of this intricate network. Its effect can be cell-type and region-specific.
-
Troubleshooting Steps:
-
Comprehensive Marker Analysis: Use a broad panel of inflammatory markers, including cytokines, chemokines, and markers of microglial and astrocyte activation.
-
Region-Specific Analysis: Perform immunohistochemistry or flow cytometry on specific brain regions to identify localized effects. As noted, effects on microgliosis have been observed in the cortex but not the hippocampus in the same animals.[4]
-
Time-Course Experiments: Assess inflammatory markers at multiple time points after this compound administration to capture the dynamic nature of the inflammatory response.
-
Quantitative Data Summary
| Study Type | Animal Model | Key Findings with this compound Treatment | Reference |
| Stroke | APP/PS1 Mice | Modest benefits in anatomical outcomes. | [1] |
| Stroke | 3xTgAD Mice | Greater percent penumbral tissue injury and less percent cavitation compared to WT controls. | |
| Neuroinflammation | APP/PS1 Mice | Significantly less cortical microgliosis; no significant change in hippocampal microgliosis. | [4] |
| Neuroinflammation | General | No significant differences in cortical astrogliosis. | [3] |
| Behavior | APP/PS1 Mice | Significantly lower latency of retention in passive avoidance test. | [2] |
| Colon Carcinogenesis | C57BL/6J Mice | Dose-dependent reduction of aberrant crypt foci formation. | [5] |
Experimental Protocols
Detailed Methodology for Azoxymethane (B1215336) (AOM)-Induced Aberrant Crypt Foci (ACF) in Mice
This protocol is based on the study by Watanabe et al. (2000).[5]
-
Animal Model: Male C57BL/6J mice.
-
Induction of ACF: Mice are treated with intraperitoneal injections of azoxymethane (AOM) at a dose of 10 mg/kg body weight, once a week for three weeks.
-
This compound Administration: this compound is administered in the diet at doses of 250, 500, and 1000 ppm. Treatment is carried out during and after the AOM injections for a total of five weeks.
-
ACF Analysis: At the end of the treatment period, the colons are removed, fixed in 10% buffered formalin, and stained with 0.2% methylene (B1212753) blue. The number of ACFs is then counted under a light microscope.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, this compound, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor cellular uptake of ONO-8713
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experiments with ONO-8713, with a particular focus on issues related to its cellular uptake and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a selective antagonist of the prostaglandin (B15479496) E receptor subtype 1 (EP1).[1][2] The EP1 receptor is a G-protein coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2).[3] Unlike receptors that are located inside the cell, the EP1 receptor is typically found on the cell surface.
Q2: If the EP1 receptor is on the cell surface, why should I be concerned about the cellular uptake of this compound?
While the primary target of this compound is on the cell surface, there are several reasons why its ability to cross the cell membrane, or its local concentration near the membrane, can be critical for experimental success:
-
Membrane-Proximal Binding: For effective antagonism, this compound must reach the EP1 receptor embedded within the cell membrane. Poor solubility or unfavorable physicochemical properties can limit its effective concentration at the target site.
-
Investigating Intracellular Off-Target Effects: Researchers may want to assess whether this compound has any effects on intracellular components. In such cases, poor cellular uptake would lead to inconclusive or false-negative results.
-
Complex Biological Systems: In co-culture systems or tissue models, the ability of the compound to penetrate multiple cell layers to reach the target cells is important.
-
In Vivo Applications: For animal studies, the compound's ability to be absorbed, distributed to tissues, and penetrate to the site of action is crucial for its efficacy.[2][4]
Q3: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is essential for troubleshooting issues related to its solubility and permeability.
| Property | Value | Source |
| Molecular Formula | C25H24F3NO6S | [5] |
| Molecular Weight | 523.52 g/mol | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C | [5] |
Q4: How can I troubleshoot suboptimal results that might be due to poor cellular uptake of this compound?
If you suspect that poor cellular availability of this compound is affecting your experiments, consider the following troubleshooting steps:
Troubleshooting Guide: Suboptimal Efficacy of this compound
| Issue | Potential Cause | Recommended Action |
| Low Potency or Lack of Effect | Poor Solubility: this compound may be precipitating out of the cell culture medium. | Prepare stock solutions in 100% DMSO and ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent toxicity. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Compound Degradation: this compound may not be stable under your experimental conditions. | Store the compound as recommended (-20°C for long-term storage).[5] Prepare fresh dilutions from a stock solution for each experiment. | |
| Insufficient Incubation Time: The compound may require more time to reach its target and elicit a biological response. | Perform a time-course experiment to determine the optimal incubation period. | |
| High Variability Between Replicates | Inconsistent Dosing: Inaccurate pipetting or precipitation of the compound can lead to variable results. | Ensure your pipettes are calibrated. Vortex the stock solution before making dilutions. Add the final dilution to the cell culture medium and mix thoroughly. |
| Cell Health: Unhealthy or stressed cells may exhibit altered membrane permeability and receptor expression. | Monitor cell viability using methods like Trypan Blue exclusion or an MTT assay. Ensure your cells are healthy and in the logarithmic growth phase. |
Q5: What strategies can be employed to enhance the cellular uptake of a compound like this compound?
For research purposes, several strategies can be explored to improve the cellular uptake of small molecules. These methods generally involve either modifying the compound itself or using a delivery vehicle.
Strategies to Enhance Cellular Permeability
| Strategy | Description | Considerations |
| Chemical Modification | Altering the chemical structure to improve lipophilicity, for example, by adding lipophilic groups or masking polar groups.[6][7] | This creates a new chemical entity and may alter the compound's activity and specificity. |
| Prodrug Approach | A biologically inactive derivative of this compound is designed to improve permeability and is then converted to the active form inside the cell.[6][8] | Requires careful design to ensure efficient conversion to the active drug at the target site. |
| Formulation with Permeability Enhancers | Using agents that transiently increase membrane permeability. | Can cause cell toxicity and should be used with caution and appropriate controls. |
| Nanoparticle-Based Delivery | Encapsulating this compound in systems like liposomes or polymeric nanoparticles can facilitate its entry into cells.[6][9] | The delivery system itself can have biological effects and may alter the compound's mechanism of action. |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay
This protocol provides a general method to quantify the amount of a small molecule, like this compound, that is taken up by cells. This typically requires a labeled version of the compound or a sensitive analytical method like LC-MS/MS.
Objective: To measure the intracellular concentration of this compound over time.
Methodology:
-
Cell Plating: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a working solution of this compound in a suitable assay buffer.
-
Incubation: Remove the culture medium from the cells and wash them with a warm buffer (e.g., PBS). Add the this compound working solution to the cells and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Washing: To stop the uptake, aspirate the compound solution and wash the cells multiple times with ice-cold PBS to remove any compound that is not internalized.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like methanol (B129727) to release the intracellular compound.
-
Quantification: Analyze the concentration of this compound in the cell lysate using a suitable analytical method, such as LC-MS/MS.
-
Data Normalization: Measure the total protein concentration in each lysate sample (e.g., using a BCA assay) and normalize the amount of internalized this compound to the total protein content.
Visualizations
EP1 Receptor Signaling Pathway
The EP1 receptor is coupled to the Gq G-protein. Its activation by prostaglandin E2 (PGE2) leads to the activation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium levels.[10]
Caption: Simplified signaling pathway of the EP1 receptor.
Experimental Workflow for Troubleshooting Poor Cellular Uptake
This workflow provides a logical sequence of steps to diagnose and address issues related to the cellular availability of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, this compound, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ONO-8713 as a Selective EP1 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-8713 with other notable EP1 receptor antagonists. The information presented is collated from various preclinical studies to assist researchers in evaluating the utility of this compound for their specific research needs.
Introduction to EP1 Receptor Antagonism
The prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) is a G-protein coupled receptor that, upon activation, couples to Gq proteins, leading to an increase in intracellular calcium concentration.[1][2] This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[3] Consequently, the development of selective EP1 receptor antagonists is a significant area of interest for therapeutic intervention. This compound is a selective antagonist of the EP1 receptor.[4] This guide provides a comparative analysis of this compound against other well-characterized EP1 antagonists: ONO-8711, SC-51322, and GW-848687X.
Comparative Analysis of EP1 Antagonists
The following tables summarize the binding affinity and selectivity of this compound and its comparators for the EP1 receptor.
Table 1: In Vitro Binding Affinity of EP1 Receptor Antagonists
| Compound | Species | Assay Type | Ki (nM) | pKi | IC50 (nM) | Reference |
| This compound | Human | Radioligand Binding | - | 8.0 | - | [5] |
| Mouse | Radioligand Binding | - | 9.5 | - | [6] | |
| ONO-8711 | Human | Radioligand Binding | 0.6 | - | - | [7] |
| Mouse | Radioligand Binding | 1.7 | - | - | [7] | |
| SC-51322 | Human | Radioligand Binding | 13.8 | - | - | |
| GW-848687X | Human | Radioligand Binding | - | - | 2.5 | [8] |
Table 2: Selectivity Profile of EP1 Receptor Antagonists
| Compound | Receptor | Species | Ki (nM) | Selectivity (fold vs. EP1) | Reference |
| This compound | EP3 | Mouse | >10000 | >1000 (over mouse EP1) | [6] |
| ONO-8711 | EP2 | Human | >5000 | >8333 (over human EP1) | [9] |
| EP3 | Human | 916 | >1526 (over human EP1) | [9] | |
| EP4 | Human | >5000 | >8333 (over human EP1) | [9] | |
| GW-848687X | EP2, EP3, EP4 | Human | >1000 | >400 | [8] |
| DP1 | Human | >1000 | >400 | [8] | |
| IP | Human | >1000 | >400 | [8] | |
| TP | Human | ~75 | ~30 | [8] |
In Vivo Efficacy
The in vivo efficacy of these EP1 antagonists has been evaluated in various preclinical models of pain and inflammation.
Table 3: In Vivo Efficacy of EP1 Receptor Antagonists in Pain Models
| Compound | Animal Model | Species | Dose | Route of Administration | Therapeutic Effect | Reference |
| ONO-8711 | Chronic Constriction Injury (Neuropathic Pain) | Rat | Not Specified | Oral | Reduced hyperalgesia and allodynia | [10] |
| ONO-8711 | 4-NQO-induced tongue carcinogenesis | Rat | 400 and 800 ppm in diet | Oral | Reduced incidence and multiplicity of tongue cancer | [11] |
| SC-51322 | Not Specified | Not Specified | Not Specified | Not Specified | Displays analgesic properties | |
| GW-848687X | Freund's Adjuvant-Induced Inflammatory Joint Pain | Rat | ED50 = 1.3 mg/kg | Oral | Complete anti-hyperalgesic activity | [8] |
| GW-848687X | FCA-induced inflammatory joint pain model | Rat | 30 mg/kg, b.i.d, 5 days | Oral | Reversed pain sensation | [12] |
Signaling Pathways and Experimental Workflows
EP1 Receptor Signaling Pathway
The binding of PGE2 to the EP1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream signaling cascades.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A prostaglandin E2 receptor subtype EP1-selective antagonist, ONO-8711, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to ONO-8713 and Other EP1 Inhibitors for Researchers
This guide provides a detailed comparison of ONO-8713 with other selective antagonists of the Prostaglandin (B15479496) E2 receptor subtype 1 (EP1). The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant biological pathways.
Introduction to EP1 Receptor Antagonism
The EP1 receptor, a G-protein coupled receptor, is activated by prostaglandin E2 (PGE2). This activation triggers a signaling cascade that leads to an increase in intracellular calcium levels, playing a role in various physiological and pathological processes, including inflammation, pain, and cancer. Selective EP1 receptor antagonists are being investigated for their therapeutic potential in these areas. This compound is a notable selective EP1 antagonist that has been evaluated in several preclinical studies. This guide compares its performance characteristics with other known EP1 inhibitors.
Comparative Performance of EP1 Inhibitors
The following tables summarize the available quantitative data for this compound and other EP1 inhibitors. It is important to note that the data has been compiled from various sources and experimental conditions may differ.
Table 1: Binding Affinity (Ki/pKi) of EP1 Antagonists
| Compound | Species | Ki (nM) | pKi | Reference(s) |
| This compound | Mouse | - | 9.5 | [1] |
| This compound | Human | - | 8.0 | [1] |
| ONO-8711 | Human | 0.6 | 9.2 | [1][2] |
| ONO-8711 | Mouse | 1.7 | 8.8 | [1][2] |
| SC-51322 | Human | - | 7.9 | [1] |
| SC-51089 | Human | 1300 (1.3 µM) | 5.9 | [1][3][4][5] |
| SC-19220 | Human | - | 4.5 | [1] |
| SC-19220 | Rat | - | 4.6 | [1] |
| L-798,106 | Human | >5000 | <5.3 | [6][7] |
Table 2: Functional Antagonism (IC50) of EP1 Inhibitors
| Compound | Assay Type | Species | IC50 (µM) | Reference(s) |
| ONO-8711 | PGE2-induced Ca2+ influx | Mouse | 0.21 | [2] |
| ONO-8711 | PGE2-induced Ca2+ influx | Human | 0.05 | [2] |
| ONO-8711 | PGE2-induced Ca2+ influx | Rat | 0.22 | [2] |
Table 3: Selectivity Profile of EP1 Antagonists
| Compound | EP1 Ki (µM) | Other Prostanoid Receptor Ki (µM) | Reference(s) |
| SC-51089 | 1.3 | TP: 11.2, EP3: 17.5, FP: 61.1, EP2: >100, EP4: >100, DP: >100 | [3][4][5] |
| ONO-AE3-208 | >10 | EP4: 0.0013, EP3: 0.030, FP: 0.790, TP: 2.4 | [8][9][][11] |
| L-798,106 | >5 | EP3: 0.0003, EP4: 0.916, EP2: >5 | [6][7] |
| TG6-10-1 | - | EP2 Kb: 0.0178 (100-fold selective for EP2 over EP1) | [12][13][14][15][16] |
Experimental Methodologies
The data presented in the tables are typically generated using the following key experimental protocols:
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the EP1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the EP1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the EP1 receptor (e.g., HEK293-EP1).
-
Radioligand, typically [3H]PGE2.
-
Test compounds (e.g., this compound and other inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]PGE2 and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an EP1 agonist.
Objective: To determine the functional potency (IC50) of an EP1 antagonist.
Materials:
-
Intact cells expressing the EP1 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
EP1 receptor agonist (e.g., PGE2 or a selective EP1 agonist like ONO-DI-004).
-
Test compounds (e.g., this compound and other inhibitors).
-
A fluorescence plate reader or a flow cytometer.
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of an EP1 agonist.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50).
In Vivo Efficacy of this compound
This compound has demonstrated efficacy in various animal models, suggesting its therapeutic potential. For instance, studies have shown that this compound can reduce the formation of azoxymethane-induced aberrant crypt foci in mice, a preclinical model of colon carcinogenesis.[17] The level of inhibition was reported to be similar to that of another EP1 antagonist, ONO-8711.[17] Furthermore, this compound has been shown to provide modest benefits in anatomical outcomes after stroke in mouse models.[18] In models of postoperative pain, the related compound ONO-8711 has been shown to inhibit mechanical hyperalgesia.
Visualizing Pathways and Protocols
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: EP1 Receptor Signaling Pathway and Point of Inhibition by this compound.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. TG6-10-1 | EP2 antagonist3 | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TG6-10-1 - Biochemicals - CAT N°: 23444 [bertin-bioreagent.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, this compound, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to ONO-8713 and SC-51089: Efficacy as EP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-8713 and SC-51089, two selective antagonists of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor, a G-protein coupled receptor, is a promising therapeutic target implicated in a variety of physiological and pathological processes, including neuroinflammation, cancer progression, and pain signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate an objective evaluation of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and SC-51089, focusing on their binding affinity for the EP1 receptor.
| Compound | Species | Parameter | Value | Reference |
| This compound | Human | pKi | 8.0 | [1] |
| Mouse | pKi | 9.5 | [1] | |
| SC-51089 | Human | pKi | 5.9 | [1] |
| Not Specified | Ki | 1.3 µM | [2][3] |
Table 1: EP1 Receptor Binding Affinity. This table provides a direct comparison of the binding affinities of this compound and SC-51089 to the EP1 receptor. Higher pKi values indicate stronger binding affinity.
| Compound | Receptor | Ki (µM) |
| SC-51089 | EP1 | 1.3 |
| TP | 11.2 | |
| EP3 | 17.5 | |
| FP | 61.1 |
Table 2: Selectivity Profile of SC-51089. This table details the binding affinities (Ki) of SC-51089 for various prostanoid receptors, demonstrating its selectivity for the EP1 receptor.[2][3]
Signaling Pathways
The antagonism of the EP1 receptor by this compound and SC-51089 modulates downstream signaling cascades. The following diagram illustrates the canonical EP1 signaling pathway and the points of intervention by these antagonists.
Caption: EP1 signaling and antagonist action.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a reference for researchers looking to replicate or build upon existing findings.
In Vitro: Glioma Cell Growth Inhibition Assay (SC-51089)
This protocol is based on studies evaluating the effect of EP1 antagonists on the growth of human glioma cell lines.[4]
-
Cell Lines: Human glioma cell lines (e.g., KMG4, A172).
-
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Anchorage-Dependent Growth Assay:
-
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay):
-
Prepare a base layer of 0.6% agar in culture medium in 6-well plates.
-
Resuspend cells in 0.3% agar in culture medium containing various concentrations of SC-51089 or vehicle.
-
Plate the cell suspension on top of the base layer.
-
Incubate for 2-3 weeks until colonies are formed.
-
Stain colonies with crystal violet and count.
-
In Vivo: Neuroprotection in a Mouse Model of Huntington's Disease (SC-51089)
This protocol is adapted from studies investigating the neuroprotective effects of SC-51089 in the R6/1 mouse model of Huntington's disease.[3]
-
Animal Model: R6/1 transgenic mice and wild-type littermates.
-
Drug Administration:
-
At a specified age (e.g., 5 weeks), implant osmotic mini-pumps subcutaneously.
-
Deliver SC-51089 (e.g., 40 µg/kg/day) or vehicle (e.g., saline) continuously for a defined period (e.g., 4 weeks).[3]
-
-
Behavioral Testing:
-
Rotarod Test: Assess motor coordination and balance by measuring the time mice remain on a rotating rod with accelerating speed.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior by tracking movement in an open arena.
-
-
Histological Analysis:
-
At the end of the treatment period, perfuse mice with saline followed by 4% paraformaldehyde.
-
Collect brains and process for immunohistochemistry.
-
Stain for markers of neurodegeneration (e.g., NeuN) and huntingtin aggregates (e.g., EM48).
-
Quantify neuronal loss and aggregate formation in the striatum and cortex.
-
In Vivo: Neuroprotection in a Mouse Model of Excitotoxicity (this compound)
This protocol is based on research examining the neuroprotective effects of this compound against NMDA-induced excitotoxicity.[6]
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
Induction of Excitotoxicity:
-
Anesthetize mice and place them in a stereotaxic frame.
-
Perform a single intrastriatal injection of NMDA (e.g., 15 nmol in 0.3 µl).[6]
-
-
Drug Administration:
-
Administer this compound (e.g., 10 µg/kg, i.p.) or vehicle at specific time points post-NMDA injection (e.g., 1 and 6 hours).[6]
-
-
Lesion Volume Analysis:
-
After a survival period (e.g., 48 hours), euthanize the mice and collect the brains.[6]
-
Section the brains and stain with cresyl violet.
-
Quantify the lesion volume using image analysis software.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro and in vivo experiments described above.
Caption: In Vitro Glioma Cell Viability Workflow.
Caption: In Vivo Neuroprotection Workflow.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 4. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
ONO-8713 and ONO-8711: A Comparative Analysis of EP1 Receptor Antagonist Selectivity
For researchers engaged in the study of prostanoid signaling and the development of targeted therapeutics, the choice of a selective antagonist is paramount. This guide provides a detailed comparison of two prominent EP1 receptor antagonists, ONO-8713 and ONO-8711, with a focus on their selectivity profiles, supported by experimental data.
Selectivity Profile of this compound vs. ONO-8711
Both this compound and ONO-8711 are recognized as potent and selective antagonists of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). However, their binding affinities across a panel of prostanoid receptors reveal subtle yet important differences in their selectivity. The available data indicates that ONO-8711 has been more extensively characterized against a wider range of prostanoid receptors.
| Receptor | This compound Kᵢ (nM) | ONO-8711 Kᵢ (nM) | Species |
| EP1 | ~10 [1] | 0.6 [2] | Human |
| EP1 | ~0.32 [1] | 1.7 [2] | Mouse |
| EP3 | Data not available | 67 | Mouse |
| TP | Data not available | 76 | Human |
| Other Prostanoid Receptors (EP2, EP4, DP, FP, IP) | Data not available | >1000 | Various |
Note: The Kᵢ value for this compound was converted from a reported pKᵢ of 8.0 for the human receptor and 9.5 for the mouse receptor.
EP1 Receptor Signaling Pathway
The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligand PGE2, the EP1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This pathway is a key mechanism through which PGE2 exerts its physiological and pathophysiological effects in various tissues.
References
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-8713: A Leap Forward in Selective EP1 Antagonism
For researchers and professionals in drug development, the quest for highly selective and potent therapeutic agents is a continuous endeavor. In the landscape of prostaglandin (B15479496) E receptor subtype EP1 antagonists, ONO-8713 has emerged as a compound with significant advantages over its predecessors. This guide provides a detailed comparison of this compound with previous compounds, supported by experimental data, to illuminate its enhanced profile.
Enhanced Potency and Selectivity: A Quantitative Comparison
This compound demonstrates a superior binding affinity and selectivity for the human EP1 receptor compared to earlier antagonists. This heightened specificity is crucial for minimizing off-target effects and enhancing the therapeutic window. The following tables summarize the binding affinities (Ki) of this compound and its predecessors for various prostanoid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Human EP1 Ki (nM) | Mouse EP1 Ki (nM) |
| This compound | 10 [1] | 0.32 [1] |
| ONO-8711 | 0.6[2] | 1.7[2] |
| SC-51089 | 1300 | Not Available |
| SC-51322 | pA2 = 8.1* | Not Available |
*pA2 is a measure of antagonist potency; a higher value indicates greater potency.
As the data indicates, while ONO-8711 shows a slightly higher affinity for the human EP1 receptor in this particular study, this compound maintains a potent nanomolar affinity and exhibits significantly higher affinity for the mouse EP1 receptor, a key preclinical model. More importantly, when compared to older compounds like SC-51089, this compound is orders of magnitude more potent.
The true advantage of this compound lies in its selectivity profile. While comprehensive data for a full panel of prostanoid receptors for this compound is not publicly available, the significant difference in its affinity for the EP1 receptor versus the EP3 receptor highlights its selectivity.
| Compound | Mouse EP1 Ki (nM) | Mouse EP3 Ki (nM) | Selectivity Ratio (EP3/EP1) |
| This compound | 0.32 [1] | 10,000 [1] | ~31,250-fold |
| ONO-8711 | 1.7[2] | Not Available | Not Available |
This remarkable selectivity of this compound for the EP1 receptor over the EP3 receptor is a critical advancement, as off-target activation or inhibition of other prostanoid receptors can lead to undesirable side effects.
Superior In Vivo Efficacy
Preclinical studies have demonstrated the in vivo advantages of this compound. In a study comparing this compound and ONO-8711 in a model of human pulmonary vein contraction, this compound was found to be a more potent antagonist.[3] While another study in a mouse model of azoxymethane-induced aberrant crypt foci (a precursor to colon cancer) showed a similar level of inhibition between the two compounds, the enhanced potency of this compound observed in other models suggests the potential for achieving therapeutic effects at lower doses, thereby improving its safety profile.
Mechanism of Action: Targeting the PGE2-EP1 Signaling Pathway
Prostaglandin E2 (PGE2) is a key inflammatory mediator, and its binding to the EP1 receptor triggers a signaling cascade that contributes to pain, inflammation, and cell proliferation. The EP1 receptor is coupled to the Gq protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which activates various downstream signaling pathways, including protein kinase C (PKC). This compound, as a selective antagonist, blocks the initial binding of PGE2 to the EP1 receptor, thereby inhibiting this entire downstream cascade.
Experimental Protocols
The following are representative protocols for key assays used to characterize EP1 antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the EP1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human EP1 receptor.
-
[3H]-PGE2 (radioligand).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled standard EP1 antagonist.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional antagonist activity of a test compound at the EP1 receptor.
Materials:
-
Cells stably expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
PGE2 (agonist).
-
Test compound (e.g., this compound).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of PGE2 (typically the EC80 concentration) to all wells to stimulate the EP1 receptor.
-
Immediately begin kinetic measurement of the fluorescence signal for a set period.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound by comparing the calcium response in the presence and absence of the compound.
-
Calculate the IC50 value of the antagonist from the concentration-response curve.
Conclusion
This compound represents a significant advancement in the development of EP1 receptor antagonists. Its high potency and, most notably, its impressive selectivity over other prostanoid receptors, offer the potential for a more targeted therapeutic approach with an improved safety profile compared to previous compounds. The robust preclinical data underscores its promise in various therapeutic areas where EP1 receptor signaling plays a pathogenic role. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in human diseases.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ONO-8713 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of ONO-8713, a selective antagonist of the Prostaglandin (B15479496) E Receptor Subtype 1 (EP1), and its alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a comprehensive understanding of confirming this compound target engagement in cells.
This compound and the EP1 Signaling Pathway
This compound is a selective antagonist for the prostaglandin E receptor subtype EP1.[1] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to Gq alpha subunits. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various physiological and pathophysiological processes, making the EP1 receptor an attractive therapeutic target.
Caption: EP1 Receptor Signaling Pathway.
Comparison of EP1 Receptor Antagonists
Several small molecule antagonists have been developed to target the EP1 receptor. Below is a comparison of this compound and its alternatives based on available binding affinity and cellular potency data. A direct comparison of IC50/EC50 values from a single study under identical conditions is not currently available in the public domain, which should be a consideration when evaluating these compounds.
| Compound | Target | Action | Binding Affinity (Ki) | Cellular Potency (IC50/pA2) |
| This compound | EP1 Receptor | Antagonist | Mouse: pKi = 9.5; Human: pKi = 8.0[2] | More potent than ONO-8711 in human pulmonary veins[3] |
| ONO-8711 | EP1 Receptor | Antagonist | Human: 0.6 nM; Mouse: 1.7 nM[4] | Human: 0.05 µM (inhibition of PGE2-induced Ca2+ increase)[4] |
| SC-51322 | EP1 Receptor | Antagonist | 13.8 nM[5] | pA2 = 8.1[6] |
| SC-51089 | EP1 Receptor | Antagonist | 1.3 µM[7] | ~1 µM (inhibition of glioma cell growth) |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols for Confirming Target Engagement
To confirm that this compound engages the EP1 receptor in a cellular context, a combination of direct and indirect assays can be employed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol:
-
Cell Culture: Culture cells endogenously expressing the EP1 receptor or a cell line overexpressing the receptor.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Fractionation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Collect the supernatant and quantify the amount of soluble EP1 receptor using methods like Western blotting or an enzyme-linked immunosorbent assay (ELISA) with an EP1-specific antibody.
-
Data Analysis: Plot the amount of soluble EP1 receptor as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Intracellular Calcium (Ca2+) Influx Assay
This is a functional assay that indirectly confirms target engagement by measuring the inhibition of PGE2-induced downstream signaling.
Caption: Intracellular Calcium Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells expressing the EP1 receptor into a 96-well or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with a dilution series of this compound or vehicle control.
-
PGE2 Stimulation: Add a pre-determined concentration of PGE2 (typically the EC80) to stimulate the EP1 receptor.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the PGE2-induced calcium response by this compound and determine the IC50 value.
Protein Kinase C (PKC) Activity Assay
This assay measures the activity of a key downstream effector of the EP1 signaling pathway. Inhibition of PGE2-induced PKC activation by this compound provides further evidence of target engagement.
Protocol:
-
Cell Treatment: Treat EP1-expressing cells with this compound or vehicle, followed by stimulation with PGE2.
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
PKC Activity Measurement: Measure PKC activity in the cell lysates using a commercially available PKC activity assay kit. These kits typically utilize a specific PKC substrate and measure its phosphorylation.
-
Data Analysis: Determine the extent to which this compound inhibits the PGE2-stimulated PKC activity.
Off-Target Liability
A crucial aspect of drug development is to assess the selectivity of a compound. While this compound is reported as a selective EP1 antagonist, comprehensive off-target profiling is essential to identify potential interactions with other receptors, kinases, and ion channels. This is often achieved by screening the compound against a panel of known targets, such as the Eurofins Safety Panel.[8][9][10] Currently, there is limited publicly available information on the broad off-target profile of this compound and its alternatives. Researchers should consider performing such screens to gain a complete understanding of the compound's selectivity.
Conclusion
Confirming target engagement of this compound in a cellular context requires a multi-faceted approach. Direct binding assays like CETSA provide strong evidence of physical interaction, while functional assays such as intracellular calcium and PKC activity measurements confirm the antagonistic effect on the EP1 signaling pathway. When comparing this compound to its alternatives, it is important to consider the available potency data while being mindful of the limitations due to the lack of direct comparative studies. A thorough investigation of the off-target profile is also paramount for a comprehensive assessment of any EP1 receptor antagonist. This guide provides the foundational knowledge and experimental frameworks to enable researchers to rigorously validate the cellular target engagement of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SC 51322 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. Enzo Life Sciences SC-51322 (25 mg). CAS: 146032-79-3, Quantity: Each of | Fisher Scientific [fishersci.com]
- 7. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Researcher's Guide to Positive and Negative Controls for ONO-8713 Experiments
For researchers, scientists, and drug development professionals investigating the role of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1), the selective antagonist ONO-8713 is a critical tool. To ensure the validity and interpretability of experimental data generated using this compound, the use of appropriate positive and negative controls is paramount. This guide provides a comprehensive overview of recommended controls, detailed experimental protocols, and a summary of comparative data for in vitro and in vivo studies involving this compound.
The EP1 receptor, a Gq protein-coupled receptor, is a key player in various physiological and pathological processes, including inflammation, pain, and cancer. Its activation by the endogenous ligand PGE2 triggers a signaling cascade that results in an increase in intracellular calcium levels. This compound offers a means to selectively block this pathway, thereby elucidating the specific contributions of EP1 signaling in various biological systems.
Selecting Appropriate Controls: A Comparative Overview
The choice of controls is fundamental to attributing observed effects directly to the antagonism of the EP1 receptor by this compound. This section compares suitable positive and negative controls for both in vitro and in vivo experimental setups.
Positive Controls
Positive controls are essential to confirm that the experimental system is responsive to EP1 receptor activation.
-
Prostaglandin E2 (PGE2): As the natural, high-affinity endogenous ligand for all EP receptor subtypes, PGE2 is the most physiologically relevant positive control. It directly activates the EP1 receptor, initiating its downstream signaling cascade. The use of PGE2 confirms the expression and functionality of EP receptors in the experimental model.
-
Sulprostone: This synthetic analog of PGE2 is a selective agonist for the EP1 and EP3 receptors.[1][2][3] Its use can help to dissect the involvement of these specific receptor subtypes in an observed biological response.
Negative Controls
Negative controls are crucial for establishing a baseline and ensuring that the observed effects are not due to non-specific actions of the experimental compounds or the vehicle in which they are dissolved.
-
Vehicle Control: This is the most critical negative control. This compound and other compounds are typically dissolved in a solvent, such as dimethyl sulfoxide (B87167) (DMSO), before being diluted in culture medium or saline for in vivo administration. The vehicle control group receives the same concentration of the solvent as the treatment groups, ensuring that any observed effects are not due to the solvent itself.
-
Other EP Receptor Antagonists: To demonstrate the specificity of this compound for the EP1 receptor, antagonists for other EP receptor subtypes can be used. These compounds should not produce the same effect as this compound if the observed response is solely mediated by the EP1 receptor. Examples include antagonists for EP2, EP3, and EP4 receptors.
-
Inactive Analogs (if available): An ideal negative control is a structurally similar but biologically inactive analog of this compound. Such a compound would control for any potential off-target effects of the chemical scaffold of this compound.
Quantitative Data Summary
The following tables summarize typical concentration ranges and observed effects for this compound and its controls in various experimental assays.
Table 1: In Vitro Experimental Parameters
| Compound | Control Type | Typical Concentration Range | Assay Type | Expected Outcome |
| This compound | Experimental | 10 nM - 10 µM | Intracellular Calcium Assay | Inhibition of PGE2- or Sulprostone-induced calcium influx |
| 1 µM - 20 µM | Cell Migration/Invasion Assay | Inhibition of PGE2-induced cell migration/invasion | ||
| PGE2 | Positive | 10 nM - 1 µM | Intracellular Calcium Assay | Increase in intracellular calcium |
| 100 nM - 1 µM | Cell Migration/Invasion Assay | Stimulation of cell migration/invasion | ||
| Sulprostone | Positive | 10 nM - 1 µM | Intracellular Calcium Assay | Increase in intracellular calcium |
| Vehicle (e.g., DMSO) | Negative | Matched to highest experimental concentration | All assays | No significant effect on baseline activity |
| Other EP Antagonists | Negative (Specificity) | Concentration based on reported IC50 | All assays | No significant inhibition of EP1-mediated effects |
Table 2: In Vivo Experimental Parameters
| Compound | Control Type | Typical Dosage Range | Administration Route | Animal Model | Expected Outcome |
| This compound | Experimental | 10 - 30 mg/kg | Oral gavage, i.p. injection | Mouse, Rat | Reduction in inflammation, pain, or tumor growth |
| Vehicle (e.g., Saline, CMC) | Negative | Matched to treatment volume | Oral gavage, i.p. injection | Mouse, Rat | No significant effect on disease progression |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to characterize the effects of this compound.
In Vitro Intracellular Calcium Mobilization Assay
This assay directly measures the functional consequence of EP1 receptor activation—an increase in intracellular calcium.
Materials:
-
Cells expressing the EP1 receptor (endogenously or recombinantly)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
PGE2 or Sulprostone
-
Vehicle (e.g., DMSO)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with the calcium indicator dye solution in HBSS for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Pre-incubation: Add this compound, vehicle, or other control compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the plate reader or microscope.
-
Agonist Stimulation: Add PGE2 or Sulprostone to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response for each well. Compare the response in this compound-treated wells to the positive (agonist alone) and negative (vehicle) control wells.
In Vitro Cell Migration (Boyden Chamber) Assay
This assay assesses the effect of this compound on the migratory capacity of cells in response to an EP1 agonist.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Cells of interest
-
This compound
-
PGE2
-
Vehicle (e.g., DMSO)
-
Serum-free cell culture medium
-
Chemoattractant (e.g., fetal bovine serum, FBS)
-
Cell stain (e.g., Crystal Violet)
-
Cotton swabs
Protocol:
-
Chamber Preparation: Place the porous membrane inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Preparation: Resuspend cells in serum-free medium. Pre-incubate the cells with this compound, vehicle, or other controls for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours) to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Staining of Migrated Cells: Fix the migrated cells on the underside of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope. Compare the number of migrated cells in the this compound-treated group to the positive (PGE2-stimulated) and negative (vehicle) control groups.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding the role of this compound.
Caption: EP1 Receptor Signaling Pathway and Points of Intervention.
References
ONO-8713: A Potent and Selective EP1 Receptor Antagonist with Limited Cross-Reactivity
For Immediate Release
ONO-8713, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1), demonstrates a high degree of selectivity for its primary target with minimal cross-reactivity to other prostanoid receptors. This specificity makes this compound a valuable tool for researchers investigating the physiological and pathological roles of the EP1 receptor signaling pathway. This guide provides a comparative analysis of this compound's binding affinity across various prostanoid receptors, supported by available experimental data and detailed methodologies.
Comparative Binding Affinity of this compound
This compound exhibits a high affinity for the human and mouse EP1 receptor, with reported pKi values of 8.0 and 9.5, respectively. In contrast, its affinity for the EP3 receptor is significantly lower, demonstrating a clear selectivity for the EP1 subtype. The table below summarizes the available quantitative data on the binding affinities of this compound for various prostanoid receptors.
| Receptor Subtype | Species | Assay Type | Parameter | Value |
| EP1 | Human | Radioligand Binding | pKi | 8.0 |
| EP1 | Mouse | Radioligand Binding | pKi | 9.5 |
| EP3 | Mouse | Radioligand Binding | pKi | 5.0 (>10,000 nM) |
| EP3 | Rat | Radioligand Binding | pKi | 8.49 (3.2 nM) |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1]
Signaling Pathways and Experimental Workflows
The EP1 receptor is a Gq-protein coupled receptor. Upon activation by its endogenous ligand, PGE2, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This compound acts as a competitive antagonist, blocking this pathway. The following diagrams illustrate the EP1 signaling pathway and a general workflow for assessing the cross-reactivity of compounds like this compound.
Experimental Protocols
The determination of this compound's binding affinity and functional activity at various prostanoid receptors involves standardized in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells stably expressing the prostanoid receptor of interest (e.g., EP1, EP2, EP3, etc.) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
A constant concentration of a specific radioligand for the receptor being tested is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at a specific receptor.
Calcium Mobilization Assay (for Gq-coupled receptors like EP1, FP, TP):
-
Cell Preparation:
-
Cells expressing the Gq-coupled prostanoid receptor of interest are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
The cells are first incubated with varying concentrations of the test compound (this compound).
-
A known agonist for the specific receptor is then added to stimulate the cells.
-
Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified.
-
The concentration of this compound that produces 50% inhibition (IC50) is determined to assess its antagonist potency.
-
cAMP Accumulation Assay (for Gs or Gi-coupled receptors like EP2, EP4, DP, IP):
-
Cell Preparation:
-
Cells expressing the Gs or Gi-coupled prostanoid receptor of interest are cultured in multi-well plates.
-
-
Assay Procedure:
-
For Gs-coupled receptors, cells are incubated with varying concentrations of this compound before stimulation with a known agonist.
-
For Gi-coupled receptors, cells are first stimulated with an agent that increases cAMP levels (e.g., forskolin) and then treated with a receptor agonist in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement:
-
The intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
The antagonist effect of this compound is determined by its ability to block the agonist-induced change in cAMP levels, and the IC50 value is calculated.
-
Conclusion
The available data strongly indicates that this compound is a highly selective antagonist for the EP1 receptor. Its significantly lower affinity for the EP3 receptor and the lack of reported activity at other prostanoid receptors in the available literature underscore its specificity. This makes this compound an excellent pharmacological tool for elucidating the specific roles of EP1 receptor-mediated signaling in various physiological and disease processes. Further studies characterizing its binding profile across a complete panel of prostanoid receptors would provide an even more comprehensive understanding of its selectivity.
References
ONO-8713: A Comparative Analysis of a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-8713, a selective antagonist of the prostaglandin (B15479496) E receptor subtype EP1, with other relevant EP1 antagonists. The information is compiled from preclinical studies and aims to offer an objective overview of its performance, supported by available experimental data.
Comparative Efficacy and Selectivity of EP1 Antagonists
This compound has been evaluated in various preclinical models, demonstrating its potential in conditions such as neuroinflammation, cancer, and pain. A key aspect of its pharmacological profile is its selectivity for the EP1 receptor over other prostanoid receptors. The following table summarizes the binding affinities and potencies of this compound in comparison to other known EP1 antagonists.
| Compound | Target(s) | Species | Assay | Value | Unit | Reference |
| This compound | EP1 Receptor | Mouse | pKi | 9.5 | [1] | |
| EP1 Receptor | Human | pKi | 8.0 | [1] | ||
| EP3 Receptor | Mouse | pKi | <5 | [1] | ||
| ONO-8711 | EP1 Receptor | Human | Ki | 0.6 | nM | [2] |
| EP1 Receptor | Mouse | Ki | 1.7 | nM | [2] | |
| TP Receptor | Not Specified | Ki | 7.6 | nM | [3] | |
| SC-51089 | EP1 Receptor | Not Specified | Ki | 1.3 | µM | [4][5] |
| TP Receptor | Not Specified | Ki | 11.2 | µM | [4][5] | |
| EP3 Receptor | Not Specified | Ki | 17.5 | µM | [4][5] | |
| FP Receptor | Not Specified | Ki | 61.1 | µM | [4][5] | |
| SC-51322 | EP1 Receptor | Not Specified | pA2 | 8.1 | [6][7] |
Mechanism of Action: The EP1 Signaling Pathway
The prostaglandin E2 (PGE2) receptor EP1 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses. EP1 receptor antagonists, such as this compound, competitively bind to the EP1 receptor, thereby preventing PGE2 from initiating this signaling pathway.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 6. SC-51322 | EP1 antagonist | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
ONO-8713: A Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of ONO-8713, a selective prostaglandin (B15479496) E receptor subtype 1 (EP1) antagonist, against other neuroprotective agents. The information is supported by experimental data from preclinical studies, presented in a clear and comparative format to aid in research and development decisions.
Executive Summary
This compound has demonstrated significant neuroprotective effects in preclinical models of both ischemic stroke and excitotoxicity. By selectively blocking the EP1 receptor, this compound mitigates key pathological processes in neurodegeneration, including neuroinflammation and apoptosis. This guide will delve into the quantitative efficacy of this compound in comparison to another EP1 antagonist, SC-51089, and a broader-acting neuroprotectant, the NMDA receptor antagonist MK-801. Detailed experimental protocols and signaling pathway diagrams are provided to offer a complete picture of its mechanism and validation.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its comparators in established animal models of neurological damage.
Table 1: Neuroprotective Effects in Ischemic Stroke (Middle Cerebral Artery Occlusion Model)
| Compound | Dose | Route of Administration | Animal Model | Infarct Volume Reduction (%) | Citation |
| This compound | 0.1 nmol | Intracerebroventricular | Mouse (90-min MCAO) | 25.9 ± 4.7% | [1] |
| This compound | 1.0 nmol | Intracerebroventricular | Mouse (90-min MCAO) | 27.7 ± 2.8% | [1] |
| SC-51089 | 10 µg/kg | Intraperitoneal | Mouse (transient MCAO) | 50 ± 8% | [2] |
| MK-801 | 0.1 mg/kg | Intraperitoneal | Mouse (dMCAO) | Significant reduction (exact % not specified) | [3] |
Table 2: Neuroprotective Effects in Excitotoxicity (NMDA-Induced Injury Model)
| Compound | Dose | Route of Administration | Animal Model | Lesion Volume Reduction (%) | Citation |
| This compound | 10 µg/kg | Intraperitoneal | Mouse | 26.6 ± 4.9% | [4] |
Mechanism of Action: EP1 Receptor Antagonism
This compound exerts its neuroprotective effects by blocking the Prostaglandin E2 (PGE2) EP1 receptor. In the context of neurodegeneration, elevated levels of PGE2, produced via the COX-2 pathway, contribute to neuronal damage. The activation of the Gq-coupled EP1 receptor leads to an increase in intracellular calcium levels, which can exacerbate excitotoxicity and trigger apoptotic pathways.[5][6] By inhibiting this receptor, this compound helps to maintain calcium homeostasis and reduces downstream detrimental effects. Furthermore, EP1 receptor inhibition has been shown to modulate the PTEN/AKT survival pathway, promoting cell survival.[6]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the neuroprotective action of this compound and the experimental workflow for its evaluation.
Caption: EP1 Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Validating Neuroprotective Effects.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of focal cerebral ischemia in mice, a widely used model to mimic human ischemic stroke.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Micro-scissors and forceps
-
6-0 nylon monofilament with a silicon-coated tip
-
Sutures
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) and maintain its body temperature at 37°C with a heating pad.
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert the silicon-coated monofilament.
-
Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). The typical insertion depth is 9-11 mm from the carotid bifurcation.
-
For transient MCAO, withdraw the filament after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, leave the filament in place.
-
Suture the incision and allow the animal to recover.
Measurement of Infarct Volume by Cresyl Violet Staining
This method is used to visualize and quantify the extent of brain injury following an ischemic event.
Materials:
-
Mouse brain tissue sections (coronal)
-
Cresyl violet acetate (B1210297) solution (0.1% in distilled water with glacial acetic acid)
-
Ethanol (B145695) solutions (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium and coverslips
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Euthanize the animal at the desired time point post-MCAO and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Remove the brain and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brain in a sucrose (B13894) solution and then freeze.
-
Cut coronal sections (e.g., 20 µm thick) using a cryostat.
-
Mount the sections on slides and air dry.
-
Rehydrate the sections through a series of decreasing ethanol concentrations and then in distilled water.
-
Stain the sections in the cresyl violet solution for 5-10 minutes.
-
Differentiate the sections in a series of increasing ethanol concentrations containing a small amount of acetic acid.
-
Dehydrate the sections in 100% ethanol and clear in xylene.
-
Coverslip the slides using a mounting medium.
-
Capture images of the stained sections and use image analysis software to measure the infarct area (unstained or pale area) in each section.
-
Calculate the total infarct volume by integrating the infarct areas across all sections, correcting for edema.
Caspase-3 Activity Assay in Brain Tissue
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Ischemic and non-ischemic brain tissue samples
-
Lysis buffer
-
Protein assay kit
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Homogenize the brain tissue in cold lysis buffer on ice.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
In a 96-well plate, add a standardized amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the caspase-3 activity based on the absorbance values and a standard curve.
ELISA for TNF-α and IL-1β in Brain Tissue
This protocol outlines the measurement of pro-inflammatory cytokines in brain homogenates.
Materials:
-
Ischemic and non-ischemic brain tissue samples
-
Homogenization buffer with protease inhibitors
-
ELISA kits for mouse TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Homogenize the brain tissue in homogenization buffer on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Follow the instructions provided with the specific ELISA kits for TNF-α and IL-1β. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the brain homogenate samples and standards to the wells.
-
Incubating and then washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding the enzyme substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of TNF-α and IL-1β in the samples based on the standard curve.
Conclusion
The available preclinical data strongly suggest that this compound is a promising neuroprotective agent with a clear mechanism of action. Its efficacy in reducing both ischemic and excitotoxic brain injury positions it as a valuable candidate for further investigation in the context of acute neurological disorders. The comparative data presented in this guide, alongside the detailed methodologies, provide a solid foundation for researchers to design further studies to fully elucidate the therapeutic potential of this compound. Further head-to-head comparative studies with a wider range of neuroprotective agents, including those with different mechanisms of action, will be crucial in defining its place in the future landscape of neuroprotective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 EP1 receptors: downstream effectors of COX-2 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of ONO-8713: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
ONO-8713 is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Understanding its specificity is crucial for interpreting in vivo study results and predicting potential off-target effects. This guide provides a comparative analysis of this compound's in vivo specificity, supported by available experimental data and detailed methodologies.
Introduction to this compound and the EP1 Receptor
The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, mediates a variety of physiological and pathological processes, including inflammation, pain, and carcinogenesis. This compound has been investigated as a tool to probe the functions of the EP1 receptor and as a potential therapeutic agent. Its efficacy and safety in vivo are critically dependent on its selectivity for the EP1 receptor over other prostanoid receptors (EP2, EP3, EP4, DP, FP, IP, and TP) and other unrelated receptors.
Comparative Analysis of Receptor Binding Affinity
A key indicator of a drug's specificity is its binding affinity for its intended target versus other potential targets. The following table summarizes the available binding affinity data (pKi and Ki values) for this compound and comparable EP1 receptor antagonists. A higher pKi value and a lower Ki value indicate stronger binding affinity.
| Compound | Receptor | Species | pKi | Ki | Reference(s) |
| This compound | EP1 | Human | 8.0 | - | [1] |
| EP1 | Mouse | 9.5 | - | [1] | |
| EP3 | Mouse | 5.0 | >10,000 nM | [1] | |
| ONO-8711 | EP1 | Human | - | 0.6 nM | [2] |
| EP1 | Mouse | - | 1.7 nM | [2] | |
| TP | - | - | 7.6 nM | [2] | |
| SC-51089 | EP1 | - | - | 1.3 µM | [3] |
| TP | - | - | 11.2 µM | [3] | |
| EP3 | - | - | 17.5 µM | [3] | |
| FP | - | - | 61.1 µM | [3] |
Data Interpretation:
The available data indicates that this compound is a potent antagonist of the human and mouse EP1 receptors.[1] Notably, its affinity for the mouse EP3 receptor is significantly lower (pKi of 5.0, corresponding to a Ki >10,000 nM), suggesting a high degree of selectivity over the EP3 subtype in this species.[1]
In comparison, ONO-8711 also shows high affinity for the EP1 receptor but has been reported to exhibit activity at the TP receptor with a Ki of 7.6 nM.[2] SC-51089 displays selectivity for the EP1 receptor, but with micromolar affinity, and also shows some affinity for TP, EP3, and FP receptors.[3] One study noted that this compound was a more potent EP1 antagonist than ONO-8711 in human pulmonary veins, although specific quantitative data was not provided.
In Vivo Efficacy and Specificity Studies
The in vivo activity of this compound has been evaluated in various disease models, providing further insight into its specificity.
Cancer Models
In a mouse model of azoxymethane (B1215336) (AOM)-induced colon carcinogenesis, dietary administration of this compound resulted in a dose-dependent reduction in the formation of aberrant crypt foci (ACF), a preneoplastic lesion.[4] The level of inhibition was reported to be similar to that of ONO-8711, another EP1 antagonist, supporting the role of EP1 receptor blockade in this effect.[4]
Neuroinflammation and Ischemia Models
This compound has also been investigated in models of neurological disorders. In a mouse model of permanent middle cerebral artery occlusion (pdMCAO), this compound treatment was assessed for its effects on stroke outcomes in the context of Alzheimer's disease models.[5] In a model of NMDA-induced excitotoxicity, intraperitoneal administration of this compound demonstrated a neuroprotective effect.[6] These studies suggest that the observed effects are mediated through the intended blockade of the EP1 receptor, which is implicated in neuroinflammatory processes.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summarized protocols from key in vivo studies investigating this compound.
Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) in Mice
-
Animal Model: Male C57BL/6J mice.[4]
-
Induction of ACF: Mice are treated with intraperitoneal injections of AOM (10 mg/kg body weight) once a week for three weeks.[4]
-
Drug Administration: this compound is administered in the diet at concentrations of 250, 500, and 1000 ppm during and after the AOM treatment for a total of five weeks.[4]
-
Endpoint Analysis: At the end of the treatment period, the colons are removed, and the number of ACF is quantified.
Permanent Distal Middle Cerebral Artery Occlusion (pdMCAO) in Mice
-
Animal Model: Transgenic mouse models of Alzheimer's disease (APP/PS1, 3xTgAD) and wildtype control mice.[5]
-
Surgical Procedure: Mice undergo permanent distal middle cerebral artery occlusion to induce ischemic stroke.[5]
-
Drug Administration: this compound or vehicle is administered daily post-surgery. The specific dose and route of administration would be detailed in the full study.
-
Outcome Measures: Functional outcomes, memory, anatomical outcomes (lesion volume), and amyloid-β concentrations are assessed 14 days after surgery.[5]
NMDA-Induced Excitotoxicity in Mice
-
Animal Model: Anesthetized mice.[6]
-
Induction of Excitotoxicity: A single intrastriatal injection of 15 nmol NMDA (in 0.3 µl) is administered.[6]
-
Drug Administration: Mice receive intraperitoneal injections of this compound (10 µg/kg) at 1 and 6 hours post-NMDA injection.[6]
-
Endpoint Analysis: Brains are sectioned and stained with cresyl violet 48 hours after the NMDA injection to analyze the brain lesion.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: EP1 Receptor Signaling Pathway and this compound Inhibition.
Caption: Workflow for AOM-Induced ACF Mouse Model.
Conclusion
This compound is a potent and, based on available data, highly selective EP1 receptor antagonist, particularly when compared to the EP3 receptor. In vivo studies in models of cancer and neurological disorders have demonstrated its efficacy in modulating disease-related endpoints, consistent with the known roles of the EP1 receptor. However, a comprehensive assessment of its in vivo specificity is limited by the lack of publicly available binding affinity data against a full panel of prostanoid receptors. Future studies providing a more complete selectivity profile will be critical for a more definitive evaluation of this compound's off-target potential and for strengthening the interpretation of its in vivo effects. Researchers utilizing this compound should consider its known high selectivity for EP1 over EP3, while acknowledging the current data gaps for other prostanoid receptors.
References
- 1. A prostaglandin E2 receptor subtype EP1-selective antagonist, ONO-8711, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, this compound, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of ONO-8713
This document provides crucial safety and logistical information for the proper disposal of ONO-8713, a selective prostaglandin (B15479496) E receptor subtype EP1 antagonist used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact. Adherence to these guidelines is critical, and consultation with your institution's Environmental Health and Safety (EHS) department is mandatory for compliance with local regulations.
I. Understanding the Compound: this compound
This compound is a synthetic organic compound intended for research use only.[1][2] Its chemical structure includes a sulfonamide and a trifluoromethyl group, which necessitate its classification as hazardous chemical waste. Proper handling and disposal are paramount to avoid potential environmental and health risks.
| Chemical Property | Value |
| IUPAC Name | (2E)-3-(4-[[2-[--INVALID-LINK--amino]-5-(trifluoromethyl)phenoxy]methyl]phenyl)prop-2-enoic acid |
| Molecular Formula | C29H28F3NO5S |
| Molecular Weight | 571.6 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C |
This data is compiled from publicly available chemical databases.
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Protective Clothing | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
III. Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. The following workflow outlines the necessary steps for its proper disposal.
-
Segregation and Collection :
-
All waste materials containing this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from general laboratory waste.
-
Collect all this compound waste in a dedicated, chemically resistant, and sealable hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
-
Temporary Storage :
-
Store the sealed waste container in a designated and secure area, such as a satellite accumulation area or a chemical waste storage cabinet.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.
-
-
Final Disposal :
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide the EHS department with all necessary information about the waste, including the chemical name and quantity. Follow their specific procedures for waste manifest and pickup.
-
IV. Spill Management
In the event of an this compound spill, the following procedure should be followed:
-
Evacuate and Secure : Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill site.
-
Wear PPE : Before addressing the spill, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.
-
Containment : For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Collection : Once the spill is absorbed, carefully collect the absorbent material and place it into a sealed and labeled hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.
V. Disclaimer
The information provided in this document is intended as a general guide for the safe disposal of this compound in a laboratory setting. It is not a substitute for institutional protocols and regulatory requirements. Researchers are responsible for complying with all applicable federal, state, and local regulations regarding hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
Essential Safety and Operational Guidance for Handling ONO-8713
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of ONO-8713.
This compound is a selective prostaglandin (B15479496) E receptor 1 (EP1) antagonist. As with any potent and novel pharmacological compound, a thorough understanding and implementation of safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a compound with unknown toxicity, and rigorous safety precautions must be observed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes. | Must be ANSI Z87.1 compliant. Provides protection against splashes and airborne particles. |
| Body Protection | A lab coat that is fully buttoned. | Should be appropriate for the types of hazards encountered. Consider flame-retardant coats if flammable solvents are in use. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Double gloving is recommended. Gloves should be inspected for any signs of degradation before use and changed frequently. Consult a glove compatibility chart for the specific solvents being used. |
| Respiratory Protection | Use in a well-ventilated area, such as a certified chemical fume hood. | If procedures have the potential to generate dust or aerosols and a fume hood is not available, a properly fitted NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe shoes. | Shoes should be made of a material that offers protection from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
-
Preparation and Planning :
-
Review all procedures and potential hazards before beginning work.
-
Ensure that all necessary PPE is available and in good condition.
-
Verify that emergency equipment, including safety showers and eyewash stations, is accessible and operational.
-
Prepare and clearly label all necessary solutions and equipment.
-
-
Handling and Use :
-
All weighing and transferring of solid this compound should be conducted within a chemical fume hood to prevent inhalation of fine powders.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid skin contact and inhalation.
-
-
Post-Handling :
-
Decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste : Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal :
-
Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Never dispose of this compound or its solutions down the drain.
-
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, contain the material with an appropriate absorbent. For a large spill, evacuate the area and contact your institution's EHS department or emergency response team. |
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to post-procedure cleanup.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
